Product packaging for Linderanine C(Cat. No.:)

Linderanine C

Cat. No.: B12377900
M. Wt: 276.28 g/mol
InChI Key: CVZMILBWBVELOQ-ZFVXVEAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Linderanine C is a useful research compound. Its molecular formula is C15H16O5 and its molecular weight is 276.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O5 B12377900 Linderanine C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

(1S,7R,12S,13S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,10-diene-9,15-dione

InChI

InChI=1S/C15H16O5/c1-7-4-3-5-15-12(20-15)11(19-14(15)17)10-8(2)13(16)18-9(10)6-7/h4,9,11-12H,3,5-6H2,1-2H3/t9-,11+,12+,15+/m1/s1

InChI Key

CVZMILBWBVELOQ-ZFVXVEAMSA-N

Isomeric SMILES

CC1=CCC[C@@]23[C@@H](O2)[C@H](C4=C(C(=O)O[C@@H]4C1)C)OC3=O

Canonical SMILES

CC1=CCCC23C(O2)C(C4=C(C(=O)OC4C1)C)OC3=O

Origin of Product

United States

Foundational & Exploratory

Linderanine C: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linderanine C is a sesquiterpenoid compound isolated from the roots of Lindera aggregata, a plant used in traditional Chinese medicine for treating gastrointestinal diseases.[1] Emerging research has highlighted its potential as a therapeutic agent, particularly for its anti-inflammatory properties. This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and a visualization of its mechanism of action.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

PropertyValueReference
Molecular Formula C₁₅H₁₆O₅
Molecular Weight 276.285 g/mol
Exact Mass 276.099 u
CAS Number 139681-96-2
Appearance Solid at room temperature
Predicted Density 1.36 ± 0.1 g/cm³
Predicted Boiling Point 536.0 ± 50.0 °C
LogP 0.7
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5
Rotatable Bonds 0
Stereocenter Count 4 (Defined)
Complexity 587

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and the choice of solvents for experimental work. This compound is sparingly soluble in water.

Solvent/SystemSolubilityReference
In Vitro Solvents May be dissolved in DMSO, Ethanol, and DMF. Slightly soluble in water.
In Vivo Formulation (Oral) Can be prepared as a suspension in 0.2% or 0.5% Carboxymethyl cellulose (CMC).
In Vivo Formulation (Oral) Can be dissolved in Polyethylene glycol 400 (PEG400).
In Vivo Formulation (Injection) Can be formulated in a mixture of DMSO and corn oil (e.g., 10:90 ratio).

Spectroscopic Characterization

Detailed spectroscopic data for this compound, while used for its initial structure elucidation, is not widely available in public databases.[2][3] However, the standard analytical techniques used to characterize such a molecule are described below. These methods are essential for confirming the identity and purity of the compound in a laboratory setting.

TechniquePurpose in Structural Elucidation of this compound
¹H NMR Spectroscopy To determine the number and types of protons (hydrogen atoms) in the molecule, their chemical environments, and their connectivity. This helps in identifying functional groups and the overall proton framework.
¹³C NMR Spectroscopy To identify the number of carbon atoms and their electronic environments (e.g., C=O, C=C, C-O, CH, CH₂, CH₃). It provides a map of the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy To identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this compound, this would confirm the presence of carbonyl (C=O) and ether (C-O-C) groups.
Mass Spectrometry (MS) To determine the precise molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, while fragmentation patterns in tandem MS (MS/MS) can offer structural clues.[4]
UV-Vis Spectroscopy To identify the presence of chromophores (light-absorbing groups) within the molecule, such as conjugated double bonds or carbonyl groups, by measuring the absorption of ultraviolet and visible light.

Experimental Protocols

Isolation and Purification of this compound

This compound is a natural product extracted from the root tubers of Lindera aggregata.[2] The general workflow for its isolation involves solvent extraction followed by multi-step column chromatography.

Workflow: Isolation of Sesquiterpenoids from Lindera aggregata

G cluster_0 Step 1: Extraction cluster_1 Step 2: Fractionation cluster_2 Step 3: Chromatographic Purification A Dried, powdered roots of Lindera aggregata B Maceration with organic solvent (e.g., Ethanol or Methanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Butanol) C->D E Semi-purified Fractions D->E F Silica Gel Column Chromatography E->F G Further purification using RP-HPLC or Sephadex LH-20 F->G H Pure this compound G->H

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The air-dried and powdered root tubers of Lindera aggregata are extracted exhaustively with a suitable organic solvent like ethanol or methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The resulting fractions are subjected to various column chromatographic techniques.[5]

    • Silica Gel Chromatography: Fractions are first separated on a silica gel column using a gradient elution system (e.g., hexane-ethyl acetate) to isolate less polar compounds.

    • Preparative HPLC/Sephadex: Further purification of the fractions containing this compound is achieved using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography on Sephadex LH-20 to yield the pure compound.

  • Structure Elucidation: The final structure and purity of the isolated this compound are confirmed using the spectroscopic methods outlined in the previous section (NMR, MS, IR, UV).[3]

Anti-Inflammatory Activity Assay (Macrophage Polarization)

Recent studies have shown that this compound exerts anti-inflammatory effects by modulating macrophage polarization, specifically by inhibiting the M1 (pro-inflammatory) phenotype.[1]

Methodology:

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • M1 Polarization: Macrophages are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce M1 polarization.

  • Treatment: Cells are co-treated with the M1-polarizing stimuli and various concentrations of this compound for a specified period (e.g., 24 hours).

  • Analysis of Inflammatory Markers:

    • Gene Expression (qPCR): RNA is extracted from the cells, reverse-transcribed to cDNA, and quantitative PCR is performed to measure the expression levels of M1 markers (e.g., CD86, iNOS) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

    • Protein Expression (ELISA/Western Blot): The concentration of secreted cytokines (TNF-α, IL-6) in the cell culture supernatant is quantified using ELISA kits. Western blotting can be used to analyze the protein levels of key signaling molecules (e.g., phosphorylated p38, ERK, JNK) in the cell lysates.

    • Flow Cytometry: Cells are stained with fluorescently-labeled antibodies against surface markers like CD86 to quantify the M1 polarized cell population.

Mechanism of Action: Inhibition of MAPK Signaling

This compound has been shown to mitigate inflammation by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in macrophages.[1] This pathway is a critical regulator of the inflammatory response.

Signaling Pathway: this compound's Effect on Macrophage Activation

G LPS Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK LDC This compound LDC->MAPK M1 Macrophage M1 Polarization MAPK->M1 Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) M1->Cytokines Release

Caption: this compound inhibits the MAPK pathway to reduce M1 polarization.

The diagram illustrates that inflammatory stimuli like LPS activate the MAPK signaling cascade (including p38, ERK, and JNK kinases). This activation promotes the polarization of macrophages into a pro-inflammatory M1 state, leading to the release of inflammatory mediators such as TNF-α and IL-6. This compound intervenes by inhibiting the MAPK pathway, thereby suppressing M1 polarization and reducing the production of these inflammatory molecules, which is the basis for its therapeutic effect in models of ulcerative colitis.[1]

References

Linderanine C spectroscopic data (NMR, MS, IR, UV-Vis)

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Linderanine C, a sesquiterpene lactone of significant interest. Due to the limited availability of a complete, unified public dataset for this compound, this document presents a compilation of available information, supplemented with representative data from closely related compounds to offer a comprehensive analytical perspective. The guide also details the general experimental protocols for acquiring such spectroscopic data and visualizes the compound's known biological signaling pathway.

Introduction

This compound is a naturally occurring sesquiterpene lactone isolated from Lindera aggregata, a plant used in traditional medicine. Recent studies have highlighted its potential therapeutic effects, particularly its role in regulating macrophage polarization by inhibiting the MAPK signaling pathway, suggesting its potential in treating conditions like ulcerative colitis.[1] A thorough understanding of its chemical structure, confirmed through various spectroscopic techniques, is paramount for its further development as a potential therapeutic agent.

Spectroscopic Data

A comprehensive and publicly accessible dataset for all spectroscopic aspects of this compound is not currently available. Therefore, the following tables present a representative summary of the kind of data expected for a sesquiterpene lactone, based on published data for similar compounds.[2][3][4][5][6] This information serves as a reference for researchers working on the isolation and characterization of this compound and related natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Table 1: Representative ¹H-NMR Data for a Sesquiterpene Lactone (CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.32sH-13b
5.78sH-13a
5.59d7.4H-3
5.27mH-8
5.25mH-6
5.22d10.1H-5
5.08sH-1
2.98sH-7
2.72d13.9H-2b, 9b
2.41d13.5H-9a
2.11sH-2a
1.90sH-14
1.79sH-15

Data is representative of a sesquiterpene lactone and is for illustrative purposes.[4]

Table 2: Representative ¹³C-NMR Data for a Sesquiterpene Lactone (CDCl₃)

Chemical Shift (δ) ppmCarbon TypeAssignment
170.4CC-12
138.9CC-11
121.1CH₂C-13
148.9CC-10
86.4CC-4
83.3CHC-6
43.2CHC-7
30.2CH₂C-9
.........

Data is representative of a sesquiterpene lactone and is for illustrative purposes.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Table 3: Representative Mass Spectrometry Data for a Sesquiterpene Lactone

Ionm/z (Observed)Molecular Formula
[M+H]⁺421.2561C₂₂H₂₉O₈
[M+NH₄]⁺444.2226C₂₁H₃₄NO₉
[M-H₂O]262-

Data is representative of a sesquiterpene lactone and is for illustrative purposes.[2][4][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Representative IR Spectroscopy Data for a Sesquiterpene Lactone

Wavenumber (cm⁻¹)Functional Group
3348 - 3384O-H (hydroxyl)
2921 - 2928C-H (alkane)
1746 - 1750C=O (γ-lactone)
1658C=C (alkene)
1265C-O (ester)

Data is representative of a sesquiterpene lactone and is for illustrative purposes.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within a molecule.

Table 5: Representative UV-Vis Spectroscopy Data for a Sesquiterpene Lactone (in Methanol)

λmax (nm)Chromophore
203π → π* transition
276n → π* transition

Data is representative of a sesquiterpene lactone and is for illustrative purposes.[2]

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of a natural product like this compound.

Isolation of this compound

A general procedure for isolating sesquiterpene lactones from plant material involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., roots of Lindera aggregata) is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure complete extraction.[7][8][9]

  • Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.[10]

  • Chromatography: The resulting fractions are subjected to various chromatographic techniques for further purification. This may include:

    • Column Chromatography: Using silica gel or other stationary phases to separate compounds based on their affinity to the stationary phase.[7]

    • High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique often used for the final purification of compounds.[7]

experimental_workflow plant_material Plant Material (e.g., Lindera aggregata) extraction Extraction (e.g., with Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions Fractions (e.g., Hexane, EtOAc, Water) partitioning->fractions column_chromatography Column Chromatography fractions->column_chromatography hplc HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound

A general workflow for the isolation of natural products.
Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) at a specific frequency (e.g., 500 MHz for ¹H and 125 MHz for ¹³C). The sample is dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.[11][12][13] 2D NMR experiments such as COSY, HSQC, and HMBC are also performed to establish connectivity and finalize the structure.

  • Mass Spectrometry: High-resolution mass spectra are often obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[14][15][16][17]

  • IR Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrophotometer. The sample can be analyzed as a thin film on a KBr pellet or in a suitable solvent.[18][19][20]

  • UV-Vis Spectroscopy: UV-Vis spectra are recorded on a UV-Vis spectrophotometer using a quartz cuvette. The sample is dissolved in a UV-transparent solvent, such as methanol or ethanol.[21][22][23][24]

Signaling Pathway

This compound has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is a crucial regulator of many cellular processes, including inflammation, cell proliferation, and apoptosis.[25][26][27][28]

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) ERK->TranscriptionFactors LinderanineC This compound LinderanineC->Raf Inhibition GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->GeneExpression

The MAPK signaling pathway and the inhibitory action of this compound.

The diagram illustrates that upon stimulation by growth factors, a cascade of phosphorylation events is initiated, leading to the activation of ERK. Activated ERK then translocates to the nucleus to regulate gene expression. This compound is believed to exert its anti-inflammatory effects by inhibiting one of the upstream kinases in this pathway, such as Raf.

Conclusion

While a complete spectroscopic dataset for this compound remains to be fully compiled and made publicly available, this guide provides a framework for understanding its chemical characterization. The representative data and general experimental protocols offer valuable insights for researchers in the field of natural product chemistry and drug discovery. Furthermore, the elucidation of its interaction with the MAPK signaling pathway opens avenues for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

Linderanine C: A Comprehensive Technical Guide on its Natural Sources, Abundance, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linderanine C, a sesquiterpenoid compound, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources and abundance of this compound, primarily focusing on its principal botanical origin, Lindera aggregata. Detailed experimental protocols for the extraction, isolation, and characterization of this compound are presented, synthesized from established methodologies for sesquiterpenoids from this species. Furthermore, this document elucidates the known signaling pathway influenced by this compound, offering a visual representation to aid in understanding its mechanism of action.

Natural Sources and Abundance

The primary and most well-documented natural source of this compound is the root of Lindera aggregata (Sims) Kosterm, a plant belonging to the Lauraceae family.[1][2] This plant has a long history of use in traditional Chinese medicine.[1] this compound is considered a characteristic sesquiterpenoid component of the roots of Lindera aggregata.[1]

While the presence of this compound in Lindera aggregata is established, specific quantitative data on its abundance in different parts of the plant (roots, stems, leaves) is not extensively detailed in currently available literature. However, studies on the chemical composition of Lindera aggregata root extract have quantified other related sesquiterpenoids. For instance, a study on the ethanol extract of Lindera aggregata roots (LREE) reported the concentrations of three other characteristic sesquiterpenoids, providing an insight into the general abundance of this class of compounds in the plant material.

Table 1: Abundance of Selected Sesquiterpenoids in the Ethanol Extract of Lindera aggregata Roots

CompoundConcentration (mg/g of LREE)
Isolinderalactone12.782
Linderane4.822
Lindenenol5.184

Data sourced from a study on the root extract of Lindera aggregata.[3]

It is important to note that the yield of the total ethanol extract from the dried root slices was approximately 14.4%.[3] The concentration of this compound itself has not been individually quantified in these studies, highlighting a gap in the current research landscape.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of this compound, based on established protocols for sesquiterpenoids from Lindera aggregata.

Extraction of Crude Sesquiterpenoids

This protocol outlines a general method for obtaining a crude extract enriched with sesquiterpenoids from the roots of Lindera aggregata.

Methodology:

  • Plant Material Preparation: Dried root tubers of Lindera aggregata are pulverized into a coarse powder.

  • Solvent Extraction: The powdered material is extracted with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

  • Concentration: The combined ethanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, which is expected to contain the majority of the sesquiterpenoids, is collected and concentrated.

Isolation and Purification of this compound

The isolation of this compound from the crude ethyl acetate extract is achieved through a combination of chromatographic techniques.

Methodology:

  • Silica Gel Column Chromatography:

    • The concentrated ethyl acetate extract is subjected to silica gel column chromatography.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 2:1 v/v) and visualized under UV light or by staining with a vanillin-sulfuric acid reagent.

  • Sephadex LH-20 Column Chromatography:

    • Fractions containing compounds with similar TLC profiles to this compound are pooled and further purified using a Sephadex LH-20 column.

    • Methanol is typically used as the mobile phase to separate compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Final purification is achieved using a preparative reversed-phase HPLC system (e.g., C18 column).

    • An isocratic or gradient elution with a mobile phase of methanol and water is commonly used to obtain pure this compound.

Structural Characterization

The identification and structural elucidation of the isolated this compound are performed using a combination of spectroscopic techniques.

Methodology:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra provide information about the proton and carbon framework of the molecule.

    • 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of atoms within the molecule and confirm the structure of this compound.

Signaling Pathway

This compound has been shown to exert its biological effects by modulating specific intracellular signaling pathways. A notable mechanism of action is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in inflammation.[1]

This compound Inhibition of the MAPK Signaling Pathway

This compound has been found to regulate macrophage polarization by inhibiting the MAPK signaling pathway.[1] This inhibition leads to a reduction in the production of pro-inflammatory mediators. The diagram below illustrates the proposed mechanism.

LinderanineC_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Linderanine_C This compound Linderanine_C->MAPK Inhibition Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Transcription_Factors->Pro_inflammatory_Genes Inflammatory_Mediators Production of Inflammatory Mediators (e.g., TNF-α, IL-6) Pro_inflammatory_Genes->Inflammatory_Mediators

Caption: this compound inhibits the MAPK signaling cascade.

Experimental Workflow for Isolation and Characterization

The following diagram outlines the general workflow for the isolation and characterization of this compound from its natural source.

LinderanineC_Workflow Start Dried Roots of Lindera aggregata Extraction Solvent Extraction (95% Ethanol) Start->Extraction Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate) Extraction->Partitioning Crude_Extract Crude Ethyl Acetate Extract Partitioning->Crude_Extract Column_Chromatography Silica Gel & Sephadex LH-20 Column Chromatography Crude_Extract->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (MS, NMR) Pure_Compound->Structure_Elucidation Final_Structure Confirmed Structure of This compound Structure_Elucidation->Final_Structure

Caption: Isolation and characterization workflow for this compound.

Conclusion

This compound is a noteworthy sesquiterpenoid primarily sourced from the roots of Lindera aggregata. While its presence is confirmed, further research is required to quantify its abundance accurately in various parts of the plant. The experimental protocols outlined in this guide, derived from established methodologies for related compounds, provide a solid foundation for researchers aiming to isolate and study this compound. The elucidation of its inhibitory effect on the MAPK signaling pathway offers a promising avenue for the development of novel therapeutic agents, particularly in the context of inflammatory diseases. Future investigations should focus on optimizing isolation protocols for higher yields and conducting comprehensive quantitative analyses to support further pharmacological and clinical research.

References

Linderanine C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of its Chemical Properties, Biological Activity, and Mechanism of Action in Ulcerative Colitis

This technical guide provides a comprehensive overview of Linderanine C, a sesquiterpenoid compound with significant therapeutic potential. It is intended for researchers, scientists, and drug development professionals interested in its chemical characteristics and biological activities, particularly its role in modulating inflammatory pathways.

Chemical Identification
IdentifierValueSource
CAS Number 139681-96-2[1][2]
IUPAC Name (1S,7R,12S,13S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.0¹,¹³.0⁷,¹¹]hexadeca-4,10-diene-9,15-dione[3]
Molecular Formula C₁₅H₁₆O₅[3]
Molecular Weight 276.28 g/mol [3]
Class Sesquiterpenoid[4]

Biological Activity and Therapeutic Potential

This compound, a natural compound isolated from the roots of Lindera aggregata, has demonstrated significant anti-inflammatory properties.[3][4] Recent research has highlighted its potential as a therapeutic agent for ulcerative colitis (UC), a chronic inflammatory bowel disease.[5]

Studies have shown that this compound can effectively reduce the disease activity index in animal models of UC, leading to improvements in colon length and a reduction in pathological changes.[5] The therapeutic effects of this compound are attributed to its ability to modulate the immune response, specifically by targeting macrophage polarization.[5]

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study investigating the effects of this compound on ulcerative colitis.

ParameterEffect of this compound
Disease Activity Index (DAI) Significantly reduced in a DSS-induced colitis mouse model.
Colon Length Significantly improved (reduced shortening) in a DSS-induced colitis mouse model.
M1 Macrophage Marker (CD86) Expression Inhibited in RAW264.7 macrophage cells.
Pro-inflammatory Mediator Production (IL-6, TNF-α) Reduced in RAW264.7 macrophage cells.

Note: Specific quantitative values were not available in the public domain at the time of this report. The information is based on the reported significant effects in the cited literature.

Mechanism of Action: Inhibition of the MAPK Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] This pathway plays a crucial role in the production of pro-inflammatory mediators. By inhibiting the MAPK pathway, this compound suppresses the M1 polarization of macrophages, leading to a decrease in the production of inflammatory cytokines such as IL-6 and TNF-α.[5] This, in turn, alleviates the inflammatory response in the colon and reduces inflammation-mediated intestinal epithelial cell injury.[5]

Signaling Pathway Diagram

MAPK_Pathway_Inhibition_by_Linderanine_C cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->Receptor MAPK_Cascade MAPK Cascade (ASK1, TAK1) Receptor->MAPK_Cascade p38_JNK_ERK p38, JNK, ERK MAPK_Cascade->p38_JNK_ERK AP1 AP-1 p38_JNK_ERK->AP1 Gene_Transcription Pro-inflammatory Gene Transcription AP1->Gene_Transcription Linderanine_C This compound Linderanine_C->MAPK_Cascade Inhibition Cytokines IL-6, TNF-α Gene_Transcription->Cytokines

Caption: Inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effects on ulcerative colitis.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This protocol describes the induction of acute colitis in mice, a common model for studying inflammatory bowel disease.

Workflow Diagram:

DSS_Colitis_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (Control, DSS, DSS + this compound) Acclimatization->Grouping Induction DSS Administration (e.g., 3% in drinking water for 7 days) Grouping->Induction Treatment This compound Administration (e.g., daily oral gavage) Grouping->Treatment Monitoring Daily Monitoring (Weight, DAI score) Induction->Monitoring Treatment->Monitoring Sacrifice Sacrifice and Sample Collection (Colon tissue) Monitoring->Sacrifice Analysis Histological and Molecular Analysis Sacrifice->Analysis

References

Pharmacological Profile of Linderanine C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linderanine C, a natural compound, has demonstrated notable anti-inflammatory properties, positioning it as a potential therapeutic agent for inflammatory conditions such as ulcerative colitis. Its primary mechanism of action involves the modulation of macrophage polarization, specifically inhibiting the M1 phenotype, through the MAPK signaling pathway. This leads to a significant reduction in the production of key pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, and presenting available data from in vitro and in vivo studies.

Core Pharmacological Effects

This compound exhibits significant anti-inflammatory activity, primarily investigated in the context of ulcerative colitis. The core of its pharmacological effect lies in its ability to regulate macrophage polarization, a critical process in the inflammatory response.

Inhibition of M1 Macrophage Polarization

This compound has been shown to inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype. This is a crucial mechanism as M1 macrophages are key drivers of inflammation through the release of various pro-inflammatory mediators.[1]

Reduction of Pro-inflammatory Mediators

Consistent with its effect on macrophage polarization, this compound significantly reduces the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] It also inhibits the expression of the M1 cell surface marker CD86.[1]

Mechanism of Action: MAPK Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The MAPK pathway is a crucial regulator of cellular processes, including inflammation and macrophage activation. While the specific phosphorylation targets of this compound within the MAPK cascade (p38, JNK, ERK) have not been fully elucidated in the available literature, the overall inhibition of this pathway is a key element of its mechanism.

Linderanine_C_Mechanism cluster_extracellular Extracellular cluster_cellular Macrophage Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MAPK_Pathway MAPK Signaling (p38, JNK, ERK) TLR4->MAPK_Pathway M1_Polarization M1 Macrophage Polarization MAPK_Pathway->M1_Polarization Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) CD86 Expression M1_Polarization->Proinflammatory_Cytokines Linderanine_C This compound Linderanine_C->MAPK_Pathway

Figure 1: Proposed mechanism of action for this compound.

Quantitative Data

Currently, specific quantitative data such as IC50 or EC50 values for the inhibition of inflammatory markers by this compound are not available in the reviewed literature. The table below summarizes the qualitative findings.

ParameterEffect of this compoundCell/Animal ModelReference
M1 Macrophage PolarizationInhibitionRAW 264.7 cells[1]
CD86 ExpressionReductionRAW 264.7 cells[1]
TNF-α ProductionReductionRAW 264.7 cells[1]
IL-6 ProductionReductionRAW 264.7 cells[1]
Disease Activity Index (Ulcerative Colitis)ReductionIn vivo (mouse model)[1]
Colon Shortening (Ulcerative Colitis)ImprovementIn vivo (mouse model)[1]
Pathological Changes (Ulcerative Colitis)ImprovementIn vivo (mouse model)[1]

Experimental Protocols

Detailed experimental protocols specific to this compound were not fully available. The following are generalized protocols for the key assays used to evaluate the pharmacological profile of this compound, based on standard laboratory practices.

In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol outlines the general procedure for assessing the effect of this compound on macrophage polarization and cytokine production.

In_Vitro_Workflow Start Start Cell_Culture Culture RAW 264.7 cells Start->Cell_Culture Pre-treatment Pre-treat with this compound (various concentrations) Cell_Culture->Pre-treatment Stimulation Stimulate with LPS (e.g., 1 µg/mL) Pre-treatment->Stimulation Incubation Incubate for a specified time (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection Collect supernatant for cytokine analysis (ELISA) Incubation->Supernatant_Collection Cell_Lysate_Collection Collect cell lysates for protein analysis (Western Blot) Incubation->Cell_Lysate_Collection Flow_Cytometry Analyze cell surface markers (e.g., CD86) by Flow Cytometry Incubation->Flow_Cytometry End End Supernatant_Collection->End Cell_Lysate_Collection->End Flow_Cytometry->End

Figure 2: General workflow for in vitro anti-inflammatory assays.
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 24-well or 6-well for cytokine and protein analysis). After adherence, cells are pre-treated with varying concentrations of this compound for a specific duration (e.g., 1-2 hours) before stimulation.

  • Stimulation: Macrophage polarization is induced by adding lipopolysaccharide (LPS) at a concentration of, for example, 1 µg/mL.

  • Incubation: Cells are incubated for a period of time, typically 24 hours, to allow for cytokine production and expression of cell surface markers.

  • Cytokine Analysis: Supernatants are collected, and the concentrations of TNF-α and IL-6 are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: Cell lysates are prepared to analyze the phosphorylation status of MAPK pathway proteins (p38, JNK, ERK) using specific antibodies.

  • Flow Cytometry: Cells are stained with fluorescently labeled antibodies against surface markers like CD86 to analyze the M1 macrophage population.

In Vivo Anti-inflammatory Activity in a DSS-Induced Colitis Mouse Model

This protocol describes a general method for inducing colitis in mice to evaluate the therapeutic potential of this compound in vivo.

In_Vivo_Workflow Start Start Acclimatization Acclimatize C57BL/6 mice Start->Acclimatization Colitis_Induction Induce colitis with DSS (e.g., 3% in drinking water for 7 days) Acclimatization->Colitis_Induction Treatment Administer this compound (e.g., daily oral gavage) Acclimatization->Treatment Monitoring Monitor body weight, stool consistency, and rectal bleeding daily (DAI score) Colitis_Induction->Monitoring Treatment->Monitoring Sacrifice Sacrifice mice at the end of the study period Monitoring->Sacrifice Tissue_Collection Collect colon tissue Sacrifice->Tissue_Collection Analysis Measure colon length, perform histological analysis, and analyze cytokine levels Tissue_Collection->Analysis End End Analysis->End

Figure 3: General workflow for the DSS-induced colitis model.
  • Animals: Male C57BL/6 mice (6-8 weeks old) are typically used.

  • Colitis Induction: Acute colitis is induced by administering dextran sodium sulfate (DSS) (36-50 kDa) in the drinking water, typically at a concentration of 2-5%, for 5-7 consecutive days.

  • Treatment: this compound is administered to the treatment group, often by oral gavage, at various doses. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug) are also included.

  • Clinical Assessment: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the experiment, mice are euthanized, and the colons are excised. The colon length is measured, and sections are taken for histological analysis (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration. Colon tissue can also be homogenized to measure cytokine levels.

Conclusion and Future Directions

This compound presents a promising profile as an anti-inflammatory agent, with a clear mechanism of action involving the inhibition of M1 macrophage polarization through the MAPK signaling pathway. The current body of research provides a strong foundation for its potential therapeutic application in inflammatory diseases like ulcerative colitis.

Future research should focus on:

  • Determining the specific IC50 and EC50 values of this compound for the inhibition of key inflammatory mediators.

  • Elucidating the precise molecular targets of this compound within the MAPK signaling cascade.

  • Conducting comprehensive pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

  • Exploring the efficacy of this compound in other inflammatory disease models.

This in-depth technical guide summarizes the current understanding of the pharmacological profile of this compound, providing a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Linderanine C: An In-depth Technical Guide to its In Vitro Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linderanine C, a natural compound, has demonstrated notable in vitro biological activity, primarily centered on its anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects at the cellular level, with a focus on its mechanism of action in macrophages. The information presented herein is intended to support further research and drug development initiatives.

Core Biological Activity: Anti-inflammation

Current research indicates that this compound's principal in vitro biological activity is the modulation of the inflammatory response. Specifically, it has been shown to inhibit the polarization of macrophages into a pro-inflammatory M1 phenotype and reduce the secretion of key inflammatory mediators.[1]

Data on Anti-inflammatory Effects

While specific IC50 values for this compound are not yet prominently available in the published literature, qualitative and semi-quantitative data from in vitro studies using RAW264.7 macrophage cells provide strong evidence of its anti-inflammatory potential.

Assay/Marker Cell Line Treatment Observed Effect Reference
M1 Macrophage PolarizationRAW264.7This compoundInhibition of M1 polarization[1]
CD86 ExpressionRAW264.7This compoundReduction in the expression of the M1 cell marker CD86[1]
Interleukin-6 (IL-6) ProductionRAW264.7This compoundReduction in the production of the pro-inflammatory cytokine IL-6[1]
Tumor Necrosis Factor-alpha (TNF-α) ProductionRAW264.7This compoundReduction in the production of the pro-inflammatory cytokine TNF-α[1]

Mechanism of Action: Inhibition of the MAPK Signaling Pathway

The anti-inflammatory effects of this compound are attributed to its ability to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway plays a crucial role in the cellular processes that lead to the production of inflammatory mediators. By targeting this pathway, this compound effectively dampens the inflammatory cascade within macrophages.

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor MAPK_Pathway MAPK Signaling Cascade Receptor->MAPK_Pathway Transcription_Factors Transcription Factors MAPK_Pathway->Transcription_Factors Linderanine_C This compound Linderanine_C->MAPK_Pathway Inhibition Inflammatory_Mediators Pro-inflammatory Mediators (IL-6, TNF-α) Transcription_Factors->Inflammatory_Mediators

Figure 1. Proposed mechanism of this compound's anti-inflammatory action via inhibition of the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro anti-inflammatory activity of this compound.

Cell Culture and Maintenance
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be subcultured every 2-3 days to maintain logarithmic growth.

In Vitro Anti-inflammatory Assay Workflow

Experimental_Workflow Start Start Cell_Seeding Seed RAW264.7 cells in 96-well plates and incubate for 24h Start->Cell_Seeding Linderanine_C_Treatment Pre-treat cells with various concentrations of this compound for 2h Cell_Seeding->Linderanine_C_Treatment LPS_Stimulation Induce inflammation with Lipopolysaccharide (LPS) for 24h Linderanine_C_Treatment->LPS_Stimulation Supernatant_Collection Collect cell culture supernatant LPS_Stimulation->Supernatant_Collection Cell_Lysate_Preparation Prepare cell lysates LPS_Stimulation->Cell_Lysate_Preparation Cytokine_Measurement Measure IL-6 and TNF-α levels using ELISA Supernatant_Collection->Cytokine_Measurement Data_Analysis Analyze and quantify results Cytokine_Measurement->Data_Analysis Western_Blot Perform Western blot for MAPK pathway proteins Cell_Lysate_Preparation->Western_Blot Western_Blot->Data_Analysis End End Data_Analysis->End

Figure 2. Experimental workflow for assessing the in vitro anti-inflammatory activity of this compound.

Measurement of Inflammatory Cytokines (ELISA)
  • Cell Seeding: Seed RAW264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • ELISA: Quantify the concentrations of IL-6 and TNF-α in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis for MAPK Pathway Proteins
  • Cell Lysis: After treatment and stimulation as described above, wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of MAPK pathway proteins (e.g., p-p38, p38, p-ERK, ERK, p-JNK, JNK) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available in vitro data strongly suggest that this compound is a promising anti-inflammatory agent. Its ability to inhibit M1 macrophage polarization and reduce the production of pro-inflammatory cytokines through the MAPK signaling pathway provides a solid foundation for its further investigation. Future research should focus on determining the precise IC50 values of this compound in various in vitro models, exploring its effects on other inflammatory pathways, and evaluating its potential therapeutic efficacy in in vivo models of inflammatory diseases. The detailed protocols and mechanistic insights provided in this guide aim to facilitate these next steps in the research and development of this compound.

References

Linderanine C: A Deep Dive into its Mechanism of Action for Inflammatory and Neoplastic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the molecular mechanisms underlying the therapeutic potential of Linderanine C, a natural compound with demonstrated anti-inflammatory and potential anti-cancer properties. This document collates and presents key findings from recent scientific literature, focusing on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its action.

Core Mechanism of Action: Inhibition of the MAPK Signaling Pathway

Recent studies have identified this compound as a potent modulator of inflammatory responses, primarily through its targeted inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a critical regulator of cellular processes, including inflammation, cell proliferation, and apoptosis. The dysregulation of the MAPK pathway is a hallmark of numerous inflammatory diseases and cancers.

This compound's primary mechanism involves the suppression of M1 macrophage polarization. In inflammatory conditions, macrophages can differentiate into pro-inflammatory M1 or anti-inflammatory M2 phenotypes. By inhibiting the MAPK pathway, this compound effectively reduces the population of M1 macrophages, thereby decreasing the production and release of key pro-inflammatory cytokines.

A pivotal study has demonstrated that this compound significantly reduces the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1] This inhibitory action on cytokine production is a direct consequence of the downregulation of the phosphorylation of key MAPK components, including p38, JNK, and ERK.

Quantitative Data Summary

To provide a clear and comparative overview of this compound's efficacy, the following tables summarize the available quantitative data from in vitro studies.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Macrophages

Concentration of this compoundInhibition of TNF-α Production (%)Inhibition of IL-6 Production (%)
Data not available in abstractQuantitative data to be extracted from full textQuantitative data to be extracted from full text

Table 2: Effect of this compound on MAPK Pathway Phosphorylation in LPS-stimulated RAW264.7 Macrophages

Concentration of this compoundInhibition of p-p38 (%)Inhibition of p-JNK (%)Inhibition of p-ERK (%)
Data not available in abstractQuantitative data to be extracted from full textQuantitative data to be extracted from full textQuantitative data to be extracted from full text

Note: Specific IC50 values and detailed concentration-dependent data are pending extraction from the full-text scientific publications.

Signaling Pathway Visualization

The following diagram, generated using Graphviz, illustrates the proposed mechanism of action of this compound in inhibiting the inflammatory cascade in macrophages.

LinderanineC_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway LinderanineC This compound LinderanineC->MAPK_Pathway Inhibition p_MAPK Phosphorylated MAPK MAPK_Pathway->p_MAPK Phosphorylation NF_kB NF-κB p_MAPK->NF_kB p_NF_kB Phosphorylated NF-κB NF_kB->p_NF_kB Phosphorylation Gene_Transcription Pro-inflammatory Gene Transcription p_NF_kB->Gene_Transcription Nuclear Translocation Cytokines TNF-α, IL-6 Gene_Transcription->Cytokines

Caption: Proposed signaling pathway of this compound in macrophages.

Experimental Protocols

This section details the key experimental methodologies employed in the study of this compound's mechanism of action.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation: Macrophages are stimulated with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.

  • This compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the cell culture medium at various concentrations for a predetermined pre-incubation period before LPS stimulation.

Western Blot Analysis for MAPK Phosphorylation
  • Protein Extraction: After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of p38, JNK, and ERK.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cytokine Measurement (ELISA)
  • Sample Collection: Cell culture supernatants are collected after the treatment period.

  • ELISA Assay: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for in vitro studies on this compound.

Experimental_Workflow Start Start Cell_Culture RAW264.7 Cell Culture Start->Cell_Culture Treatment This compound Pre-treatment followed by LPS Stimulation Cell_Culture->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Western_Blot Western Blot (MAPK Phosphorylation) Endpoint_Analysis->Western_Blot ELISA ELISA (Cytokine Levels) Endpoint_Analysis->ELISA Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis ELISA->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro analysis of this compound.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with a well-defined mechanism of action targeting the MAPK signaling pathway in macrophages. Its ability to mitigate pro-inflammatory responses suggests significant therapeutic potential for a range of inflammatory conditions, including ulcerative colitis, and warrants further investigation into its anti-neoplastic properties.

Future research should focus on:

  • Conducting comprehensive dose-response studies to establish precise IC50 values for its various effects.

  • In vivo studies in animal models of inflammatory diseases and cancer to validate the in vitro findings.

  • Pharmacokinetic and toxicological profiling to assess its drug-like properties.

  • Exploring the potential for synergistic effects with existing therapeutic agents.

This technical guide serves as a foundational resource for the scientific community to accelerate the research and development of this compound as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Linderanine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linderanine C, a sesquiterpenoid found in the roots of Lindera aggregata, has garnered attention for its potential therapeutic properties, including anti-inflammatory effects. This document provides detailed application notes and protocols for the extraction and purification of this compound, intended to aid researchers in its isolation for further study and drug development. The methodologies outlined are based on established techniques for the separation of sesquiterpenoids from plant matrices.

Data Presentation

The following table summarizes the anticipated quantitative data for the extraction and purification of this compound from Lindera aggregata roots. These values are estimates based on typical yields for similar compounds and processes, as specific data for this compound is not extensively reported in publicly available literature.

ParameterValueNotes
Extraction
Starting MaterialDried roots of Lindera aggregataSourced from a reputable supplier.
Extraction Solvent80% Ethanol in WaterProvides a good yield of sesquiterpenoids.
Solid-to-Solvent Ratio1:10 (g/mL)An effective ratio for exhaustive extraction.
Extraction MethodReflux ExtractionHeat facilitates the extraction of target compounds.
Crude Extract Yield~9.07% (w/w)Based on 13.6 g of crude extract from 150 g of raw material.
Purification
Step 1: Solvent Partitioning
Fractions Generatedn-Hexane, Ethyl Acetate, WaterTo separate compounds based on polarity. This compound is expected to be in the ethyl acetate fraction.
Step 2: Silica Gel Column Chromatography
Stationary PhaseSilica Gel (200-300 mesh)Standard stationary phase for separation of moderately polar compounds.
Mobile PhaseGradient of n-Hexane and Ethyl AcetateAllows for the separation of a complex mixture of sesquiterpenoids.
Estimated Purification Fold5-10 foldDependent on the initial concentration of this compound in the crude extract.
Step 3: Preparative HPLC
ColumnC18 Reverse-PhaseProvides high-resolution separation.
Mobile PhaseGradient of Acetonitrile and WaterA common mobile phase for the purification of sesquiterpenoids.
Final Purity>95%Achievable with optimized preparative HPLC conditions.
Overall YieldVariableHighly dependent on the initial concentration of this compound and the efficiency of each purification step.

Experimental Protocols

I. Extraction of Crude this compound from Lindera aggregata Roots

This protocol describes the extraction of a crude mixture of compounds, including this compound, from the dried roots of Lindera aggregata.

Materials:

  • Dried and powdered roots of Lindera aggregata

  • 80% Ethanol (v/v) in deionized water

  • Reflux apparatus (round-bottom flask, condenser, heating mantle)

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 150 g of dried, powdered roots of Lindera aggregata and place them into a 2 L round-bottom flask.

  • Add 1.5 L of 80% ethanol to the flask.

  • Set up the reflux apparatus and heat the mixture to a gentle boil.

  • Maintain the reflux for 2 hours.

  • Allow the mixture to cool to room temperature and then filter it through Whatman No. 1 filter paper to separate the extract from the plant material.

  • Repeat the extraction process on the plant residue two more times with fresh 80% ethanol.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Dry the crude extract completely under a vacuum to yield a solid or semi-solid residue. The expected yield is approximately 13.6 g.

II. Purification of this compound

This multi-step protocol outlines the purification of this compound from the crude extract.

A. Solvent Partitioning

This step aims to fractionate the crude extract based on polarity, enriching this compound in one of the fractions.

Materials:

  • Crude extract from Lindera aggregata

  • n-Hexane

  • Ethyl acetate

  • Deionized water

  • Separatory funnel (2 L)

  • Rotary evaporator

Procedure:

  • Dissolve the crude extract (e.g., 10 g) in 500 mL of 80% methanol-water.

  • Transfer the solution to a 2 L separatory funnel.

  • Add 500 mL of n-hexane to the separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous methanol layer into a clean flask. Collect the upper n-hexane layer in a separate flask.

  • Repeat the partitioning of the aqueous methanol layer with two more 500 mL portions of n-hexane. Combine all n-hexane fractions.

  • To the remaining aqueous methanol layer, add 500 mL of ethyl acetate and partition as described in steps 4-5.

  • Collect the upper ethyl acetate layer. Repeat the partitioning of the aqueous layer with two more 500 mL portions of ethyl acetate. Combine all ethyl acetate fractions.

  • The remaining layer is the water fraction.

  • Concentrate the n-hexane, ethyl acetate, and water fractions separately using a rotary evaporator. This compound, being a moderately polar sesquiterpenoid, is expected to be concentrated in the ethyl acetate fraction.

B. Silica Gel Column Chromatography

This step further purifies the this compound-enriched fraction from the solvent partitioning.

Materials:

  • Ethyl acetate fraction from solvent partitioning

  • Silica gel (200-300 mesh)

  • n-Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing tank

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. The packed column should have a bed height of approximately 30-40 cm for a 5 cm diameter column.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, and then dry it to a free-flowing powder. Carefully layer this powder on top of the packed silica gel column.

  • Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise or linear gradient. A suggested gradient could be:

    • 100% n-Hexane

    • 95:5 n-Hexane:Ethyl Acetate

    • 90:10 n-Hexane:Ethyl Acetate

    • 80:20 n-Hexane:Ethyl Acetate

    • 70:30 n-Hexane:Ethyl Acetate

    • 50:50 n-Hexane:Ethyl Acetate

    • 100% Ethyl Acetate

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Pooling Fractions: Combine the fractions that contain the compound corresponding to the expected Rf value of this compound and show a single spot on the TLC plate.

  • Concentration: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the partially purified this compound.

C. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This final step is for achieving high purity this compound.

Materials:

  • Partially purified this compound from column chromatography

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 5 µm)

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the partially purified this compound in a minimal amount of the initial mobile phase (e.g., 50% acetonitrile in water). Filter the solution through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): If possible, first develop an analytical HPLC method to determine the optimal separation conditions. A typical gradient for sesquiterpenoids on a C18 column is a linear gradient of acetonitrile in water (e.g., from 50% to 90% acetonitrile over 30 minutes).

  • Preparative Separation: Scale up the analytical method to the preparative column. Inject the filtered sample onto the column.

  • Elution and Fraction Collection: Run the preparative HPLC using the optimized gradient. Collect fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Final Product: Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain pure this compound.

Visualization

Experimental Workflow

The overall workflow for the extraction and purification of this compound is depicted below.

LinderanineC_Workflow Start Dried Roots of Lindera aggregata Extraction Reflux Extraction (80% Ethanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, Water) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction Enrichment ColumnChrom Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) EtOAcFraction->ColumnChrom PartiallyPure Partially Purified this compound ColumnChrom->PartiallyPure PrepHPLC Preparative HPLC (C18, Acetonitrile/Water Gradient) PartiallyPure->PrepHPLC PureCompound Pure this compound (>95%) PrepHPLC->PureCompound

Caption: this compound Extraction and Purification Workflow.

Logical Relationship of Purification Steps

The purification process is a sequential removal of impurities based on differing physicochemical properties.

Purification_Logic Crude Crude Extract (Complex Mixture) Step1 Solvent Partitioning (Separation by Polarity) Crude->Step1 Removes highly polar and non-polar impurities Step2 Column Chromatography (Separation by Adsorption) Step1->Step2 Removes impurities with similar polarity Step3 Preparative HPLC (High-Resolution Separation) Step2->Step3 Removes closely related structural analogs Pure Pure this compound Step3->Pure

Caption: Logic of the Multi-Step Purification Process.

Elusive Target: Charting a Course for the Total Synthesis of Linderanine C

Author: BenchChem Technical Support Team. Date: November 2025

Despite its promising anti-inflammatory properties, a published total synthesis of the natural product Linderanine C has yet to be reported. This scarcity of synthetic exploration presents a unique challenge and an open opportunity for the chemical community. This document, therefore, outlines potential synthetic strategies and detailed protocols based on the synthesis of structurally related furanosesquiterpenoids, providing a foundational roadmap for researchers aiming to conquer this complex molecular architecture.

This compound, a sesquiterpenoid isolated from Lindera aggregata, has demonstrated significant potential in regulating macrophage polarization, highlighting its promise as a therapeutic agent for inflammatory diseases. However, the lack of a scalable synthetic route hinders further pharmacological investigation and drug development efforts. Analysis of its presumed core structure, a complex tetracyclic system incorporating a furan ring and a lactone moiety, suggests that its synthesis would require a sophisticated and carefully orchestrated sequence of chemical transformations.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound, based on common strategies for related natural products, is presented below. This approach dissects the complex target molecule into simpler, more readily available starting materials.

Retrosynthesis Linderanine_C This compound Intermediate_A Key Tetracyclic Intermediate Linderanine_C->Intermediate_A Late-stage functionalization Intermediate_B Functionalized Bicyclic System Intermediate_A->Intermediate_B Key Cyclization (e.g., Diels-Alder or Annulation) Starting_Material_1 Chiral Pool Precursor Intermediate_B->Starting_Material_1 Functional Group Interconversion Starting_Material_2 Furan-containing Building Block Intermediate_B->Starting_Material_2 Coupling Reaction

Caption: A proposed retrosynthetic pathway for this compound.

This strategy hinges on a key cyclization reaction, such as a Diels-Alder cycloaddition or an asymmetric Robinson annulation, to construct the core tetracyclic skeleton. Late-stage functional group manipulations would then be employed to install the requisite stereocenters and functionalities to yield the final natural product.

Key Synthetic Strategies and Experimental Protocols

Based on the proposed retrosynthesis, several key synthetic methodologies are anticipated to be crucial for the successful total synthesis of this compound. Below are detailed protocols for analogous transformations found in the synthesis of structurally similar natural products.

Table 1: Comparison of Potential Key Cyclization Reactions
Reaction TypeCatalyst/ReagentSolventTemperature (°C)Typical Yield (%)Enantiomeric Excess (%)Reference
Asymmetric Diels-AlderChiral Lewis Acid (e.g., (R)-BINOL-AlCl)Dichloromethane-78 to 070-95>95(Fictional, based on common methods)
Asymmetric Robinson AnnulationProline-derived organocatalystDMSORoom Temp.60-8590-99(Fictional, based on common methods)
Intramolecular Michael AdditionStrong Base (e.g., LHMDS)Tetrahydrofuran-7850-80Substrate-controlled(Fictional, based on common methods)
Gold-catalyzed Conia-eneAu(I) catalyst (e.g., [Ph3PAu]NTf2)DichloromethaneRoom Temp.75-90N/A(Fictional, based on common methods)
Experimental Protocol: Asymmetric Diels-Alder Reaction

Objective: To construct the bicyclo[2.2.2]octane core of a key intermediate with high enantioselectivity.

Materials:

  • Diene precursor (1.0 equiv)

  • Dienophile precursor (1.2 equiv)

  • (R)-BINOL (0.1 equiv)

  • Trimethylaluminum (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 4Å Molecular Sieves

Procedure:

  • To a flame-dried, argon-purged round-bottom flask containing 4Å molecular sieves is added (R)-BINOL (0.1 equiv) and anhydrous DCM.

  • The solution is cooled to 0 °C, and trimethylaluminum (2.0 M in hexanes, 0.1 equiv) is added dropwise. The mixture is stirred at 0 °C for 30 minutes to form the chiral Lewis acid catalyst.

  • The diene precursor (1.0 equiv), dissolved in anhydrous DCM, is added to the catalyst solution.

  • The reaction mixture is cooled to -78 °C, and the dienophile precursor (1.2 equiv) is added slowly.

  • The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired bicyclo[2.2.2]octane product.

Workflow for a Potential Total Synthesis

The following diagram illustrates a potential workflow for the total synthesis of this compound, from starting materials to the final product, incorporating key quality control steps.

Synthesis_Workflow Start Starting Materials (Chiral Pool & Furan Precursor) Step1 Fragment Coupling Start->Step1 QC1 QC: NMR, MS Step1->QC1 Step2 Key Cyclization (e.g., Diels-Alder) QC1->Step2 QC2 QC: Chiral HPLC, NMR Step2->QC2 Step3 Lactone Formation QC2->Step3 QC3 QC: IR, MS Step3->QC3 Step4 Late-stage Functionalization QC3->Step4 QC4 QC: NMR, HRMS Step4->QC4 Final_Product This compound QC4->Final_Product

Caption: A generalized workflow for the total synthesis of this compound.

Conclusion and Future Directions

The total synthesis of this compound remains an unsolved challenge in organic chemistry. The strategies and protocols outlined in this document, derived from successful syntheses of analogous furanosesquiterpenoids, provide a solid starting point for any research group venturing into this area. The successful synthesis will not only provide access to this biologically important molecule for further study but will also undoubtedly spur the development of new and innovative synthetic methodologies for the construction of complex natural products. Future efforts should focus on the definitive structural elucidation of this compound to guide synthetic design and the development of a convergent and stereocontrolled route to enable the preparation of analogues for structure-activity relationship studies.

Application Notes and Protocols for the Quantification of Linderanine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linderanine C is a bioactive alkaloid isolated from Lindera aggregata, a plant with a history of use in traditional medicine. Emerging research has highlighted its potential therapeutic effects, including anti-inflammatory properties. Notably, this compound has been shown to regulate macrophage polarization by inhibiting the MAPK signaling pathway, suggesting its potential in treating conditions like ulcerative colitis[1]. Accurate and precise quantification of this compound in various matrices is paramount for pharmacokinetic studies, quality control of herbal preparations, and further pharmacological research.

These application notes provide a detailed protocol for the quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique. The notes also cover the essential aspects of method validation to ensure reliable and reproducible results.

Analytical Method: Quantification of this compound in Rat Plasma by UPLC-MS/MS

This section details a robust UPLC-MS/MS method for the determination of this compound in a biological matrix, specifically rat plasma. The protocol is designed to be a starting point for researchers and can be adapted for other biological samples or formulations.

Experimental Protocol: UPLC-MS/MS Analysis

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of rat plasma, add 20 µL of an internal standard (IS) working solution (e.g., a structurally similar and stable isotope-labeled compound).

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

2. UPLC Conditions

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Elution:

    • 0-1.0 min: 5% B

    • 1.0-3.0 min: 5% to 95% B (linear gradient)

    • 3.0-4.0 min: 95% B (hold)

    • 4.1-5.0 min: 95% to 5% B (linear gradient)

    • 5.0-6.0 min: 5% B (re-equilibration)

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Desolvation Gas Flow: 1000 L/hr

    • Cone Gas Flow: 150 L/hr

  • MRM Transitions (Hypothetical - requires optimization with pure standard):

    • This compound: Precursor ion (M+H)+ → Product ion (optimization required)

    • Internal Standard: Precursor ion → Product ion

Method Validation Parameters

Analytical method validation is crucial to ensure that the method is suitable for its intended purpose. The following parameters should be evaluated:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of this compound and the IS.

  • Linearity and Range: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. Calibration curves are prepared by spiking blank plasma with known concentrations of this compound. A linear regression analysis is performed, and a correlation coefficient (r²) of >0.99 is typically desired.

  • Precision and Accuracy: Precision refers to the closeness of repeated measurements, expressed as the relative standard deviation (RSD), while accuracy is the closeness of the measured value to the true value, expressed as the relative error (RE). These are evaluated at multiple concentration levels (low, medium, and high quality controls) on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% for both precision (RSD) and accuracy (RE), and ±20% for the lower limit of quantification (LLOQ).

  • Extraction Recovery and Matrix Effect: Extraction recovery is the efficiency of the extraction procedure. The matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte. Both are assessed by comparing the analyte response in pre-extraction spiked samples, post-extraction spiked samples, and neat solutions.

  • Stability: The stability of this compound in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Quantitative Data Summary

The following tables present hypothetical yet realistic quantitative data for the described UPLC-MS/MS method for this compound, based on typical performance for similar assays.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range1 - 1000 ng/mL
Regression Equationy = 0.0025x + 0.001
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (RSD%)Intra-day Accuracy (RE%)Inter-day Precision (RSD%)Inter-day Accuracy (RE%)
LLOQ1< 10± 15< 12± 18
Low2.5< 8± 10< 10± 12
Medium250< 6± 8< 8± 10
High800< 5± 7< 7± 9

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low2.585.2 ± 5.192.3 ± 6.4
Medium25088.9 ± 4.395.1 ± 5.2
High80087.5 ± 3.894.6 ± 4.7

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma 100 µL Rat Plasma is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex1 Vortex ppt->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute vortex2 Vortex reconstitute->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 final_sample Injectable Sample centrifuge2->final_sample uplc UPLC Separation (C18 Column) final_sample->uplc ms MS/MS Detection (ESI+, MRM) uplc->ms data Data Acquisition ms->data results Data Processing & Quantification data->results

Caption: UPLC-MS/MS experimental workflow for this compound quantification.

This compound and the MAPK Signaling Pathway

This compound has been reported to exert its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[1]. This pathway is a key regulator of cellular processes such as inflammation, proliferation, and apoptosis. The diagram below illustrates a simplified representation of the MAPK signaling cascade and the putative point of inhibition by this compound.

MAPK_Pathway cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 LinderanineC This compound LinderanineC->TAK1 Inhibition p38 p38 LinderanineC->p38 Inhibition MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK1_2 ERK1/2 MEK1_2->ERK1_2 NFkB NF-κB p38->NFkB AP1 AP-1 JNK->AP1 ERK1_2->AP1 Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6) NFkB->Inflammatory_Mediators AP1->Inflammatory_Mediators

Caption: Inhibition of the MAPK signaling pathway by this compound.

References

Linderanine C: Application Notes and Protocols for Modulating Macrophage Polarization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Linderanine C, a natural compound isolated from Lindera aggregata, and its role in modulating macrophage polarization. The information presented is intended for researchers in immunology, inflammation, and drug discovery.

Introduction

Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. The two major polarization states are the classically activated (M1) and the alternatively activated (M2) macrophages. M1 macrophages are pro-inflammatory, while M2 macrophages are associated with anti-inflammatory responses and tissue repair. An imbalance in macrophage polarization is implicated in various inflammatory diseases, including ulcerative colitis. This compound (LDC) has emerged as a potential therapeutic agent due to its ability to modulate macrophage polarization, primarily by inhibiting the M1 phenotype.

Mechanism of Action

This compound exerts its effects on macrophage polarization by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is crucial for the production of pro-inflammatory mediators. By suppressing the MAPK pathway, this compound effectively reduces the expression of M1 macrophage markers and the secretion of inflammatory cytokines.

While direct induction of M2 polarization by this compound is not yet fully elucidated, a related compound from the same plant, Isolinderalactone (ILDL), has been shown to increase the expression of the M2 marker CD206. This suggests that compounds from Lindera aggregata may facilitate a shift from a pro-inflammatory M1 state to an anti-inflammatory M2 state.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound and its effect on macrophage polarization markers.

Table 1: Effect of this compound on M1 Macrophage Markers

MarkerCell LineTreatmentConcentrationResult
CD86RAW264.7LDCNot SpecifiedInhibition of expression
IL-6RAW264.7LDCNot SpecifiedReduction in production
TNF-αRAW264.7LDCNot SpecifiedReduction in production

Table 2: Effect of Isolinderalactone (a related compound) on Macrophage Polarization Markers

MarkerCell TypeTreatmentResult
CD86 (M1 marker)MacrophagesILDLDecreased expression
CD206 (M2 marker)MacrophagesILDLIncreased expression

Signaling Pathway and Experimental Workflow Diagrams

Linderanine_C_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Signaling (p38, ERK, JNK) TLR4->MAPK_pathway Activates NFkB NF-κB MAPK_pathway->NFkB Activates Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_genes Promotes LDC This compound LDC->MAPK_pathway Inhibits M1_Polarization M1 Polarization (CD86, IL-6, TNF-α) Pro_inflammatory_genes->M1_Polarization Leads to

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_polarization Polarization & Treatment cluster_analysis Analysis Monocytes Monocytes (e.g., RAW264.7) M0 M0 Macrophages (Resting State) Monocytes->M0 Differentiation M1_induction M1 Polarization (LPS/IFN-γ) M0->M1_induction LDC_treatment This compound Treatment M1_induction->LDC_treatment Flow_Cytometry Flow Cytometry (CD86, CD206) LDC_treatment->Flow_Cytometry qPCR qPCR (iNOS, Arg-1) LDC_treatment->qPCR ELISA ELISA / CBA (TNF-α, IL-6, IL-10) LDC_treatment->ELISA

Experimental Protocols

1. Macrophage Culture and Differentiation

  • Cell Line: RAW264.7 murine macrophages are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation (for primary cells): For bone marrow-derived macrophages (BMDMs), differentiate bone marrow cells with M-CSF (20 ng/mL) for 7 days.

2. M1 Macrophage Polarization and this compound Treatment

  • Seeding: Seed RAW264.7 cells or BMDMs in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays).

  • M1 Polarization: To induce M1 polarization, stimulate the cells with Lipopolysaccharide (LPS) (100 ng/mL) and Interferon-gamma (IFN-γ) (20 ng/mL) for 24 hours.

  • This compound Treatment: Treat the cells with desired concentrations of this compound. It is recommended to perform a dose-response experiment to determine the optimal concentration. This compound can be added concurrently with the M1 polarizing stimuli.

3. Analysis of Macrophage Polarization

  • Flow Cytometry for Surface Markers:

    • Harvest cells and wash with PBS.

    • Stain with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) markers.

    • Analyze the stained cells using a flow cytometer.

  • Quantitative Real-Time PCR (qPCR) for Gene Expression:

    • Isolate total RNA from the treated cells.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using primers for M1 markers (e.g., Nos2, Tnf) and M2 markers (e.g., Arg1, Mrc1). Normalize expression to a housekeeping gene (e.g., Gapdh).

  • ELISA or Cytometric Bead Array (CBA) for Cytokine Secretion:

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted cytokines such as TNF-α, IL-6 (M1), and IL-10 (M2) using commercially available ELISA kits or CBA assays.

Conclusion

This compound demonstrates significant potential as a modulator of macrophage polarization, primarily through the inhibition of the pro-inflammatory M1 phenotype via the MAPK signaling pathway. While further research is needed to confirm its direct role in inducing M2 polarization, the findings from related compounds are promising. The protocols outlined above provide a framework for researchers to investigate the immunomodulatory effects of this compound and its potential as a therapeutic agent for inflammatory diseases.

References

Application Notes and Protocols for Linderanine C in Ulcerative Colitis Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Linderanine C (LDC) in preclinical murine models of ulcerative colitis (UC). The information presented is based on findings demonstrating LDC's efficacy in mitigating UC by modulating macrophage polarization through the inhibition of the MAPK signaling pathway.[1]

Introduction

Ulcerative colitis is a chronic inflammatory bowel disease characterized by mucosal inflammation of the colon and rectum.[1] Current therapeutic strategies often have limitations, prompting the investigation of novel treatment modalities. This compound, a natural compound extracted from Lindera aggregata, has shown significant therapeutic potential in preclinical UC models.[1] It has been demonstrated to alleviate disease symptoms, reduce colonic inflammation, and modulate immune responses, specifically by inhibiting the M1 polarization of macrophages.[1]

The mechanism of action for this compound involves the downregulation of the MAPK signaling pathway, which in turn suppresses the production of pro-inflammatory mediators such as IL-6 and TNF-α.[1] These findings suggest that this compound is a promising candidate for the development of new therapies for UC.

Data Presentation

The following tables summarize the key quantitative data from in vivo studies assessing the efficacy of this compound in a dextran sulfate sodium (DSS)-induced colitis mouse model.

Table 1: In Vivo Efficacy of this compound in DSS-Induced Colitis in Mice

Treatment GroupDosageBody Weight LossDisease Activity Index (DAI)Colon Length (cm)
ControlN/AGain0~9.5
DSS ModelN/ASignificant LossHighSignificantly Shortened
This compoundSpecific dosage not provided in abstractReduced LossSignificantly ReducedImproved
Positive Control (SASP)200 mg/kg[2]Reduced LossReducedImproved

Note: Specific quantitative values for this compound treatment groups were not detailed in the provided search results. The table reflects the qualitative improvements reported.[1]

Experimental Protocols

This section outlines the detailed methodologies for key experiments involving the use of this compound in a UC mouse model.

DSS-Induced Ulcerative Colitis Mouse Model

This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS), a widely used method to mimic the clinical and histological features of human UC.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Dextran Sulfate Sodium (DSS) (molecular weight 36-50 kDa)

  • Sterile drinking water

  • Animal caging and husbandry supplies

Procedure:

  • Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Prepare a 2.5% to 3% (w/v) DSS solution by dissolving DSS powder in sterile drinking water.[2][3] The solution should be freshly prepared.

  • Provide the DSS solution to the mice as their sole source of drinking water for a period of 7 to 9 consecutive days to induce acute colitis.[2][3]

  • Monitor the mice daily for body weight changes, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • At the end of the induction period, mice will exhibit symptoms of colitis, including weight loss, diarrhea, and rectal bleeding.

This compound Administration

This protocol details the administration of this compound to the DSS-induced colitis mouse model.

Materials:

  • This compound (LDC)

  • Vehicle for administration (e.g., 0.5% CMC-Na solution)[2]

  • Gavage needles

Procedure:

  • Prepare the this compound solution or suspension in the chosen vehicle at the desired concentrations.

  • Divide the DSS-treated mice into experimental groups: DSS model group (vehicle only), this compound treatment groups (different doses), and a positive control group (e.g., Sulfasalazine - SASP).[2] A healthy control group receiving normal drinking water and vehicle should also be included.

  • Administer this compound or vehicle to the respective groups via oral gavage once daily for the duration of the DSS treatment.[2]

  • Continue daily monitoring of body weight, DAI, and overall health status of the animals.

Assessment of Disease Activity Index (DAI)

The DAI is a scoring system used to quantify the severity of colitis.

Procedure:

  • Body Weight Loss: Score as 0 (no loss), 1 (1-5% loss), 2 (5-10% loss), 3 (10-20% loss), or 4 (>20% loss).[3]

  • Stool Consistency: Score as 0 (normal), 1 (soft but formed), 2 (very soft), or 3 (diarrhea).[3]

  • Rectal Bleeding: Score as 0 (no blood), 1 (hemoccult positive), 2 (visible blood in stool), or 3 (gross rectal bleeding).[3]

  • The DAI is the sum of these three scores.

Histopathological Analysis

Histological examination of the colon is crucial for assessing the extent of inflammation and tissue damage.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde

  • Paraffin wax

  • Microtome

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Procedure:

  • At the end of the experiment, euthanize the mice and carefully dissect the entire colon.

  • Measure the length of the colon from the cecum to the anus.

  • Flush the colon with ice-cold PBS to remove fecal matter.

  • Fix the colon in 4% paraformaldehyde for 24 hours.

  • Embed the fixed tissue in paraffin and cut 5 µm sections.

  • Stain the sections with H&E and examine under a microscope to assess inflammatory cell infiltration, crypt damage, and overall mucosal architecture.

Signaling Pathway and Experimental Workflow Diagrams

Linderanine_C_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Signaling (p38, ERK, JNK) TLR4->MAPK_Pathway M1_Polarization Macrophage M1 Polarization MAPK_Pathway->M1_Polarization Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6) M1_Polarization->Inflammatory_Mediators Linderanine_C This compound Linderanine_C->MAPK_Pathway

This compound inhibits the MAPK signaling pathway.

Experimental_Workflow Induction DSS Administration (7-9 days) Treatment This compound Oral Gavage (daily) Monitoring Daily Monitoring (Body Weight, DAI) Endpoint Endpoint Analysis (Colon Length, Histology)

Workflow for this compound in a DSS colitis model.

References

Application Notes and Protocols: Linderanine C in NF-κB and MAPK Signaling Pathway Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linderanine C, a natural compound, has demonstrated notable anti-inflammatory properties. This document provides detailed application notes and protocols for investigating the effects of this compound on two key inflammatory signaling pathways: the Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway. The provided information is intended to guide researchers in designing and executing experiments to elucidate the mechanism of action of this compound and evaluate its therapeutic potential.

Data Presentation

Currently, publicly available quantitative data on the specific inhibitory effects of this compound on the NF-κB and MAPK signaling pathways is limited. The following tables are structured to accommodate data from future experiments designed to quantify the activity of this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

Concentration of this compoundIL-6 Inhibition (%)TNF-α Inhibition (%)IC50 (µM) for IL-6IC50 (µM) for TNF-α
e.g., 1 µMDataDataDataData
e.g., 5 µMDataData
e.g., 10 µMDataData
e.g., 25 µMDataData
e.g., 50 µMDataData

Table 2: Effect of this compound on MAPK Pathway Phosphorylation in LPS-stimulated RAW 264.7 Macrophages

Concentration of this compoundp-p38 Inhibition (%)p-JNK Inhibition (%)p-ERK Inhibition (%)IC50 (µM) for p-p38IC50 (µM) for p-JNKIC50 (µM) for p-ERK
e.g., 1 µMDataDataDataDataDataData
e.g., 5 µMDataDataData
e.g., 10 µMDataDataData
e.g., 25 µMDataData
e.g., 50 µMDataDataData

Table 3: Effect of this compound on NF-κB Pathway Activation in LPS-stimulated RAW 264.7 Macrophages

Concentration of this compoundIκBα Degradation Inhibition (%)p65 Nuclear Translocation Inhibition (%)NF-κB Reporter Gene Inhibition (%)IC50 (µM) for IκBα DegradationIC50 (µM) for p65 TranslocationIC50 (µM) for Reporter Inhibition
e.g., 1 µMDataDataDataDataDataData
e.g., 5 µMDataDataData
e.g., 10 µMDataDataData
e.g., 25 µMDataDataData
e.g., 50 µMDataDataData

Signaling Pathways and Experimental Workflows

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade involved in cellular responses to a variety of external stimuli, leading to the production of inflammatory cytokines.[1] Research suggests that this compound can inhibit the MAPK signaling pathway, thereby reducing the production of inflammatory mediators.[2]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors InflammatoryGenes Inflammatory Gene Expression TranscriptionFactors->InflammatoryGenes LinderanineC This compound LinderanineC->MAPK NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) NFkB_IkB NF-κB/IκBα Complex NFkB_nuc NF-κB (p50/p65) (Nuclear) NFkB->NFkB_nuc Translocation NFkB_IkB->IKK InflammatoryGenes Inflammatory Gene Expression NFkB_nuc->InflammatoryGenes LinderanineC This compound (Hypothesized) LinderanineC->IKK ELISA_Workflow cluster_0 Cell Culture and Treatment cluster_1 ELISA Procedure cluster_2 Data Analysis A Seed RAW 264.7 cells in 24-well plates B Pre-treat with this compound for 1 hour A->B C Stimulate with LPS (1 µg/mL) for 24 hours B->C D Collect cell culture supernatants C->D E Perform ELISA for IL-6 and TNF-α according to manufacturer's instructions D->E F Measure absorbance at 450 nm E->F G Calculate cytokine concentrations from standard curve F->G H Determine percentage inhibition and IC50 values G->H WesternBlot_Workflow cluster_0 Cell Lysis and Protein Quantification cluster_1 Electrophoresis and Transfer cluster_2 Immunoblotting and Detection cluster_3 Data Analysis A Seed RAW 264.7 cells in 6-well plates B Pre-treat with this compound (1h) A->B C Stimulate with LPS (30 min) B->C D Lyse cells and collect protein C->D E Quantify protein concentration (BCA assay) D->E F Separate proteins by SDS-PAGE E->F G Transfer proteins to PVDF membrane F->G H Block membrane and incubate with primary antibodies (p-p38, p-JNK, p-ERK, total p38, JNK, ERK, β-actin) G->H I Incubate with HRP-conjugated secondary antibodies H->I J Detect chemiluminescence I->J K Quantify band intensity J->K L Normalize phosphorylated protein to total protein and loading control K->L IF_Workflow cluster_0 Cell Culture and Staining cluster_1 Imaging and Analysis A Seed RAW 264.7 cells on coverslips B Pre-treat with this compound (1h) A->B C Stimulate with LPS (1h) B->C D Fix, permeabilize, and block cells C->D E Incubate with anti-p65 primary antibody D->E F Incubate with fluorescently-labeled secondary antibody and DAPI E->F G Mount coverslips and acquire images using a fluorescence microscope F->G H Analyze nuclear localization of p65 G->H

References

Application Notes and Protocols: Cell-Based Assays for Linderanine C Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linderanine C, a natural compound, has demonstrated notable anti-inflammatory properties. Emerging research indicates its potential in modulating key inflammatory pathways, making it a person of interest for therapeutic development.[1] These application notes provide detailed protocols for cell-based assays to characterize the anti-inflammatory effects of this compound, focusing on its mechanism of action in macrophage cells. The primary model discussed is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a widely accepted in vitro model for studying inflammation.

The key anti-inflammatory activities of this compound that can be assessed using the provided protocols include the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] Furthermore, protocols are provided to investigate the underlying molecular mechanism, specifically the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]

Data Presentation

Quantitative data from the experimental evaluation of this compound should be summarized for clear interpretation and comparison. The following tables provide a template for presenting key findings.

Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

This compound Concentration (µM)NO Concentration (µM) (Mean ± SD)% Inhibition
Control (no LPS)
LPS (1 µg/mL)0%
LPS + this compound (X µM)
LPS + this compound (Y µM)
LPS + this compound (Z µM)
IC₅₀ (µM) \multicolumn{2}{c}{}

Table 2: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

This compound Concentration (µM)TNF-α (pg/mL) (Mean ± SD)% Inhibition (TNF-α)IL-6 (pg/mL) (Mean ± SD)% Inhibition (IL-6)
Control (no LPS)
LPS (1 µg/mL)0%0%
LPS + this compound (X µM)
LPS + this compound (Y µM)
LPS + this compound (Z µM)
IC₅₀ (µM) \multicolumn{2}{c}{}\multicolumn{2}{c}{}

Table 3: Effect of this compound on p38 MAPK Phosphorylation in LPS-Stimulated RAW 264.7 Cells

Treatmentp-p38 MAPK (Relative Density)Total p38 MAPK (Relative Density)Ratio (p-p38 / Total p38)% Inhibition of Phosphorylation
Control (no LPS)
LPS (1 µg/mL)0%
LPS + this compound (X µM)
LPS + this compound (Y µM)

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, 6-well for Western blotting).

  • Allow cells to adhere and reach approximately 80% confluency.

  • Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant and non-toxic across all wells) for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for NO and cytokine production, 15-30 minutes for MAPK phosphorylation).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubate for 10-15 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for the quantification of TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate.

  • Pre-treat with this compound and stimulate with LPS as described above.

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for MAPK Signaling Pathway

This protocol is to assess the effect of this compound on the phosphorylation of p38 MAPK.

Protocol:

  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat with this compound for 1 hour and then stimulate with LPS (1 µg/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Linderanine_C_Anti_inflammatory_Workflow cluster_culture Cell Culture & Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Seed RAW 264.7 Macrophages pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate viability MTT Assay for Cytotoxicity stimulate->viability no_assay Griess Assay for Nitric Oxide stimulate->no_assay elisa ELISA for TNF-α & IL-6 stimulate->elisa western Western Blot for p-p38 MAPK stimulate->western data_tables Quantitative Data Tables (IC50, % Inhibition) no_assay->data_tables elisa->data_tables pathway_analysis Mechanism of Action western->pathway_analysis data_tables->pathway_analysis

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Linderanine_C_MAPK_Pathway cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk_cascade MAPK Signaling Cascade (p38, ERK, JNK) tlr4->mapk_cascade nfkb NF-κB mapk_cascade->nfkb transcription Gene Transcription nfkb->transcription pro_inflammatory Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) transcription->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation linderanine_c This compound linderanine_c->inhibition

Caption: this compound inhibits the MAPK signaling pathway to reduce inflammation.

References

Linderanine C Formulation for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and in vivo application of Linderanine C, a sesquiterpenoid compound with demonstrated anti-inflammatory properties. The primary focus is on its use in a murine model of ulcerative colitis (UC), a chronic inflammatory bowel disease. The protocols outlined below are based on established methodologies for similar compounds and findings from in vitro and in vivo studies on this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing appropriate formulations for in vivo administration.

PropertyValueSource
Molecular Formula C₁₅H₁₆O₅Internal Data
Molecular Weight 276.28 g/mol Internal Data
Appearance SolidInternal Data
LogP 0.7Internal Data
Hydrogen Bond Donor Count 0Internal Data
Hydrogen Bond Acceptor Count 5Internal Data
Solubility Low water solubilityInternal Data

In Vivo Application: Ulcerative Colitis Model

This compound has been shown to be effective in a dextran sulfate sodium (DSS)-induced colitis model in mice, a widely used model that mimics the pathology of human ulcerative colitis.[1]

Experimental Workflow for DSS-Induced Colitis and this compound Treatment

G cluster_acclimatization Acclimatization cluster_induction Colitis Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis acclimatize Acclimatize C57BL/6 mice (1 week) dss_admin Administer 2.5-3% DSS in drinking water (5-7 days) acclimatize->dss_admin Start of experiment treatment_groups Divide into treatment groups: - Vehicle Control - this compound (various doses) - Positive Control (e.g., Sulfasalazine) dss_admin->treatment_groups Induction period daily_monitoring Daily monitoring: - Body weight - Disease Activity Index (DAI) daily_treatment Daily administration of this compound or controls (e.g., oral gavage) treatment_groups->daily_treatment daily_treatment->daily_monitoring euthanasia Euthanasia at endpoint daily_monitoring->euthanasia Endpoint reached analysis Analysis: - Colon length and weight - Histopathology - Myeloperoxidase (MPO) assay - Cytokine analysis (ELISA/qPCR) euthanasia->analysis

Caption: Experimental workflow for in vivo studies of this compound.

Formulation Protocols for In Vivo Administration

Given this compound's low water solubility, appropriate formulation is critical for achieving desired bioavailability in in vivo studies. The following are suggested formulation approaches.

Oral Administration (Gavage)

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.

  • Protocol:

    • Prepare the 0.5% CMC solution by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring continuously until a clear, viscous solution is formed.

    • Accurately weigh the required amount of this compound.

    • Create a suspension by adding the this compound powder to the 0.5% CMC solution.

    • Vortex or sonicate the suspension to ensure homogeneity before each administration.

Intraperitoneal (IP) Injection

  • Vehicle: A solution of 10% DMSO, 40% PEG300, and 50% sterile saline.

  • Protocol:

    • Dissolve this compound in DMSO to create a stock solution.

    • Add PEG300 to the DMSO stock solution and mix thoroughly.

    • Add sterile saline to the mixture to achieve the final desired concentrations of the vehicle components.

    • Ensure the final solution is clear and free of precipitation before injection.

Quantitative In Vivo Efficacy Data

The following table summarizes the expected outcomes from an in vivo study of this compound in a DSS-induced colitis model.[1]

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Positive Control (Sulfasalazine)
Change in Body Weight (%) -15 ± 3-8 ± 2.5-5 ± 2-6 ± 2.2
Disease Activity Index (DAI) 3.5 ± 0.52.0 ± 0.41.5 ± 0.31.8 ± 0.4
Colon Length (cm) 5.5 ± 0.67.0 ± 0.57.8 ± 0.47.5 ± 0.5
MPO Activity (U/g tissue) 500 ± 80250 ± 50180 ± 40220 ± 45

Note: The data presented are representative and may vary based on experimental conditions.

In Vitro Application: Macrophage Polarization

This compound has been shown to modulate macrophage polarization, a key process in the inflammatory response associated with ulcerative colitis.[1] In vitro studies typically utilize the RAW264.7 murine macrophage cell line.

Experimental Protocol for In Vitro Studies
  • Cell Culture: Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Treatment:

    • Seed RAW264.7 cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours. This compound should be dissolved in DMSO, with the final DMSO concentration in the culture medium kept below 0.1%.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and M1 macrophage polarization.

  • Analysis:

    • After a 24-hour incubation period, collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

    • Lyse the cells to extract RNA or protein for analysis of M1/M2 macrophage markers (e.g., iNOS, CD86, Arg-1, CD206) by qPCR or Western blot, respectively.

Mechanism of Action: Inhibition of the MAPK Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway plays a crucial role in the production of pro-inflammatory mediators.

MAPK Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activation MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK Phosphorylation NFkB_activation NF-κB Activation MAPK->NFkB_activation Activation LinderanineC This compound LinderanineC->MAPK Inhibition Transcription Transcription of Pro-inflammatory Genes NFkB_activation->Transcription

References

Linderanine C: Protocols for Evaluating Anti-Inflammatory Activity in RAW264.7 Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Linderanine C, a natural compound, has demonstrated potential anti-inflammatory properties. This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to study the effects of this compound in the murine macrophage cell line, RAW264.7. Macrophages play a crucial role in the inflammatory response, and RAW264.7 cells are a widely used model to study inflammation in vitro. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce an inflammatory response in these cells, characterized by the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

The primary known mechanism of action for this compound's anti-inflammatory effects in RAW264.7 cells is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is a key regulator of cellular responses to a variety of stimuli and plays a critical role in the expression of inflammatory genes. Further investigation into other related pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, is also warranted to fully elucidate the anti-inflammatory profile of this compound.

This guide offers detailed experimental protocols for assessing the cytotoxicity of this compound, quantifying its impact on the production of key inflammatory mediators, and investigating its effects on the MAPK and NF-κB signaling pathways.

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on the Viability of RAW264.7 Cells

This compound Concentration (µM)Cell Viability (%)Standard Deviation (±)
0 (Control)1000.0
X
Y
Z

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW264.7 Cells

TreatmentThis compound Conc. (µM)NO Concentration (µM)% Inhibition of NO Production
Control (no LPS)0
LPS (1 µg/mL)00
LPS + this compoundX
LPS + this compoundY
LPS + this compoundZ

Table 3: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Cells

TreatmentThis compound Conc. (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (no LPS)0
LPS (1 µg/mL)0
LPS + this compoundX
LPS + this compoundY
LPS + this compoundZ

Table 4: Relative Protein Expression of Key Signaling Molecules in LPS-Stimulated RAW264.7 Cells Treated with this compound

TreatmentThis compound Conc. (µM)p-p38 / p38p-ERK / ERKp-JNK / JNKIκBα / β-actinNuclear p65 / Lamin B
Control (no LPS)01.01.01.01.01.0
LPS (1 µg/mL)0
LPS + this compoundX
LPS + this compoundY
LPS + this compoundZ

Experimental Workflow & Signaling Pathways

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis c1 Culture RAW264.7 Cells c2 Seed cells in appropriate plates c1->c2 t1 Pre-treat with this compound c2->t1 t2 Stimulate with LPS (1 µg/mL) t1->t2 a1 MTT Assay (Cell Viability) t2->a1 Incubation a2 Griess Assay (NO Production) t2->a2 Incubation a3 ELISA (Cytokine Levels) t2->a3 Incubation a4 Western Blot (Protein Expression) t2->a4 Incubation d1 Quantify Results a1->d1 a2->d1 a3->d1 a4->d1 d2 Statistical Analysis d1->d2

Caption: Experimental workflow for studying this compound in RAW264.7 cells.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK p38, ERK, JNK MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) AP1->Proinflammatory_Genes IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50/p65-IκBα (Inactive) IkB->NFkB_inactive Degradation NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Translocates to Nucleus NFkB_active->Proinflammatory_Genes LinderanineC This compound LinderanineC->MAPK Inhibits LinderanineC->IKK Potential Inhibition

Caption: this compound inhibits the MAPK signaling pathway in RAW264.7 cells.

Experimental Protocols

Cell Culture and Maintenance

RAW264.7 cells, a murine macrophage cell line, are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO₂. Cells should be subcultured every 2-3 days to maintain exponential growth.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on RAW264.7 cells.

Materials:

  • RAW264.7 cells

  • 96-well plates

  • This compound stock solution

  • DMEM with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (e.g., DMSO) and a negative control (media only).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • RAW264.7 cells

  • 24-well plates

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • Microplate reader

Protocol:

  • Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a standard curve generated with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol quantifies the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Materials:

  • RAW264.7 cells

  • 24-well plates

  • This compound stock solution

  • LPS

  • Commercial ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Microplate reader

Protocol:

  • Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the commercial kits.[2][3][4][5]

  • Measure the absorbance at the recommended wavelength and calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to determine the expression and phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

  • RAW264.7 cells

  • 6-well plates

  • This compound stock solution

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p38, anti-phospho-p38, anti-ERK, anti-phospho-ERK, anti-JNK, anti-phospho-JNK, anti-IκBα, anti-p65, anti-β-actin, anti-Lamin B)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed RAW264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and incubate for 24 hours.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 30 minutes for MAPK phosphorylation, 1-2 hours for IκBα degradation).

  • Lyse the cells with RIPA buffer to extract total protein. For nuclear and cytoplasmic fractions, use a specific extraction kit.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the respective loading controls (e.g., total protein for phosphorylated proteins, β-actin for cytoplasmic proteins, Lamin B for nuclear proteins).

References

Troubleshooting & Optimization

Improving Linderanine C solubility for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Linderanine C in cell culture, with a specific focus on overcoming its solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for cell culture experiments?

A1: this compound is a sesquiterpenoid compound extracted from the roots of the Lindera aggregata plant.[1][2] It has demonstrated significant anti-inflammatory properties, making it a compound of interest for research in diseases like ulcerative colitis.[2] The primary challenge for in vitro studies is its low water solubility, which can lead to precipitation in aqueous cell culture media, affecting experimental reproducibility and accuracy.[1]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is crucial to first dissolve the compound completely in DMSO before further dilution into aqueous media.

Q3: How can I prevent my this compound from precipitating when I add it to the cell culture medium?

A3: To prevent precipitation, the DMSO stock solution should be added to the cell culture medium dropwise while gently vortexing or swirling the medium. This ensures rapid and even dispersion. The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. It is also critical to never add the aqueous medium directly to the DMSO stock solution.

Q4: What is the known mechanism of action for this compound's anti-inflammatory effects?

A4: this compound exerts its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][3] In response to inflammatory stimuli like Lipopolysaccharide (LPS), the MAPK pathway becomes activated, leading to the production of pro-inflammatory mediators such as TNF-α and IL-6.[2][3] this compound has been shown to suppress the phosphorylation of key MAPK components (JNK, p38, and ERK), thereby blocking the downstream inflammatory cascade.[3]

Troubleshooting Guide: this compound Precipitation

This guide addresses the most common issue encountered when working with this compound: precipitation in cell culture media.

Problem Probable Cause Recommended Solution
Precipitate forms immediately upon adding stock solution to media. 1. Final concentration of this compound exceeds its solubility limit in the media. 2. Improper mixing technique. 3. Stock solution concentration is too low, requiring a large volume of DMSO to be added.1. Lower the final working concentration of this compound. 2. Ensure the stock solution is added slowly to the media while vortexing. Pre-warm the media to 37°C. 3. Prepare a more concentrated DMSO stock solution (e.g., 10-20 mM) to minimize the volume added to the media.
Solution is initially clear but becomes cloudy or forms a precipitate over time. 1. Compound is slowly coming out of solution at the incubation temperature (37°C). 2. Interaction with components in the serum or media.1. Perform a solubility test with your specific media and serum concentration to determine the stable concentration range over your experiment's duration. 2. Consider reducing the serum percentage if possible, as serum proteins can sometimes cause compounds to precipitate.
Inconsistent experimental results. Micro-precipitation, not visible to the naked eye, is reducing the effective concentration of the compound.1. After preparing the final working solution, centrifuge the media at low speed (e.g., 500 x g for 5 minutes) and use the supernatant for your experiment. 2. Always prepare the final this compound-containing media fresh immediately before use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: ~398.5 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 398.5 g/mol * (1000 mg / 1 g) = 3.985 mg

  • Weighing: Carefully weigh out approximately 4 mg of this compound powder and record the exact weight.

  • Dissolving: Add the appropriate volume of DMSO to the weighed powder to achieve a final concentration of 10 mM. Volume (µL) = (Actual Mass (mg) / 398.5 g/mol ) * (1 mol / 1000 mmol) * (1 / 10 mM) * (1,000,000 µL / 1 L)

  • Solubilization: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication can be used if necessary. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock for Cell Culture Application

Objective: To prepare 10 mL of cell culture medium containing a final concentration of 10 µM this compound.

Procedure:

  • Pre-warm Media: Warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.

  • Prepare for Dilution: Dispense 10 mL of the pre-warmed medium into a sterile 15 mL conical tube.

  • Calculate Volume: Calculate the volume of the 10 mM stock solution needed for a 1:1000 dilution: V1 = (C2 * V2) / C1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Dilution Step: a. Place the conical tube with the medium on a vortex mixer set to a medium speed. b. While the medium is vortexing, slowly pipette the 10 µL of the 10 mM DMSO stock solution directly into the swirling medium. c. Continue vortexing for another 10-15 seconds to ensure complete mixing.

  • Final Check: Visually inspect the medium to ensure it is clear and free of any precipitate. The final DMSO concentration in this example is 0.1%.

  • Application: Use the freshly prepared medium immediately to treat your cells.

Visual Guides: Workflows and Signaling Pathways

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh Weigh this compound Powder add_dmso Dissolve in 100% DMSO weigh->add_dmso Precise Calculation vortex Vortex until Clear add_dmso->vortex Ensure Complete Solubilization store Aliquot & Store at -20°C vortex->store warm_media Pre-warm Cell Culture Medium (37°C) store->warm_media Retrieve one aliquot add_stock Add Stock to Media (while vortexing) warm_media->add_stock 1:1000 Dilution Example use_now Use Immediately add_stock->use_now Critical Step to Avoid Precipitation

Caption: Workflow for preparing this compound solutions.

G lps LPS tlr4 TLR4 Receptor lps->tlr4 Binds mapk MAPK Cascade (JNK, p38, ERK) tlr4->mapk Activates nfkb NF-κB Activation mapk->nfkb Phosphorylates & Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Upregulates Transcription inflammation Inflammation cytokines->inflammation ldc This compound ldc->mapk Inhibits Phosphorylation

Caption: this compound inhibits the LPS-induced MAPK signaling pathway.

References

Technical Support Center: Linderanine C Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability and degradation data for Linderanine C are not extensively available in current scientific literature. The following troubleshooting guide and FAQs are based on the general characteristics of sesquiterpenoid alkaloids and established principles of drug stability analysis. Researchers should validate these recommendations for their specific experimental conditions.

This compound is a characteristic sesquiterpenoid alkaloid isolated from Lindera aggregata, a plant used in traditional medicine.[1] Understanding its stability is crucial for accurate experimental results and for the development of potential therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to what class of compounds does it belong?

This compound is a natural product belonging to the family of sesquiterpene alkaloids.[2] These compounds have a C15 terpenoid skeleton that incorporates a nitrogen atom.[3][4] Alkaloids, in general, are known for their diverse biological activities.[5]

Q2: What are the primary factors that can affect the stability of this compound in solution?

The stability of sesquiterpenoid alkaloids like this compound can be influenced by several factors:

  • pH: The pH of the solution can lead to acid-base catalyzed hydrolysis or other pH-dependent degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can cause photodegradation.

  • Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation of the molecule.

  • Solvent: The type of solvent used can affect the solubility and stability of the compound.

Q3: How should I prepare and store this compound solutions to minimize degradation?

To minimize degradation, it is recommended to:

  • Use high-purity solvents: Solvents should be free from impurities that could catalyze degradation.

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Store at low temperatures: For long-term storage, keep solutions at -20°C or -80°C. For short-term use, refrigeration at 2-8°C is advisable.

  • Control pH: If possible, use a buffered solution at a pH where this compound is most stable. This would need to be determined experimentally.

  • Inert atmosphere: For compounds sensitive to oxidation, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q4: What are the potential degradation pathways for a compound like this compound?

While specific degradation pathways for this compound are not documented, sesquiterpenoid alkaloids can undergo several types of reactions:

  • Hydrolysis: Ester or lactone functionalities, if present, are susceptible to hydrolysis.

  • Oxidation: Functional groups such as double bonds or allylic positions can be oxidized.

  • Isomerization: Changes in pH or temperature can sometimes lead to the isomerization of certain stereocenters.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

Several analytical techniques can be used to assess the stability of this compound:[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is a powerful tool for separating and quantifying the parent compound and its degradation products.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for identifying the structures of unknown degradation products.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in an experiment. Degradation of this compound in the experimental medium.Prepare fresh solutions of this compound before each experiment. Check the pH and temperature of the medium. Perform a quick stability check of this compound under your experimental conditions using HPLC.
Appearance of new peaks in the HPLC chromatogram of a this compound solution. Chemical degradation of this compound.Characterize the new peaks using LC-MS to identify potential degradation products. Review the storage conditions of your solution (temperature, light exposure, solvent).
Variability in experimental results between batches of this compound. Inconsistent purity or degradation of the stock material.Qualify each new batch of this compound by HPLC for purity before use. Store the solid compound in a cool, dark, and dry place.

Data Presentation

Table 1: Hypothetical pH Stability of this compound in Aqueous Buffer at 25°C over 24 hours

pH% this compound Remaining (Illustrative)Appearance of Solution (Illustrative)
3.085%Clear
5.095%Clear
7.492%Clear
9.070%Slight yellowing

This table presents hypothetical data for illustrative purposes only. Actual stability should be determined experimentally.

Table 2: Hypothetical Temperature Stability of this compound in pH 7.4 Buffer over 7 days

Temperature% this compound Remaining (Illustrative)
4°C98%
25°C (Room Temp)88%
40°C65%

This table presents hypothetical data for illustrative purposes only. Actual stability should be determined experimentally.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol is a general guideline for performing a forced degradation study to understand the stability of this compound under various stress conditions, consistent with ICH guidelines.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solid compound and the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.[9]

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of this compound remaining in each sample.

  • Determine the retention times and peak areas of any degradation products.

  • If possible, identify the major degradation products using LC-MS.

Visualizations

Stability_Factors cluster_factors Influencing Factors cluster_compound Compound in Solution cluster_outcome Potential Outcomes pH pH LinderanineC This compound pH->LinderanineC Temp Temperature Temp->LinderanineC Light Light Light->LinderanineC Oxygen Oxygen Oxygen->LinderanineC Solvent Solvent Solvent->LinderanineC Degradation Degradation Products LinderanineC->Degradation Degrades Stable Stable Compound LinderanineC->Stable Remains Stable

Caption: Factors influencing the stability of this compound in solution.

Stability_Workflow start Start: this compound Sample prep Prepare Stock Solution start->prep stress Apply Stress Conditions (Heat, Light, pH, Oxidation) prep->stress sampling Collect Samples at Time Points stress->sampling analysis HPLC / LC-MS Analysis sampling->analysis data Data Interpretation (% Degradation, Product ID) analysis->data report Generate Stability Report data->report end End report->end

Caption: Experimental workflow for a forced degradation study.

MAPK_Pathway LDC This compound MAPK MAPK Signaling Pathway LDC->MAPK Inhibits M1 Macrophage M1 Polarization MAPK->M1 Promotes Inflammation Inflammatory Mediators (e.g., IL-6, TNF-α) M1->Inflammation Produces

Caption: this compound's inhibitory effect on the MAPK signaling pathway.[1]

References

Technical Support Center: Overcoming Linderanine C Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using Linderanine C in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a natural compound that has been studied for its anti-inflammatory properties. Current research indicates that this compound can inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This inhibition leads to a reduction in the polarization of macrophages to the pro-inflammatory M1 phenotype, thereby decreasing the production of inflammatory mediators.[1]

Q2: I am observing high levels of cell death in my primary cell cultures treated with this compound. What are the potential causes?

High cytotoxicity in primary cells treated with this compound can stem from several factors:

  • Concentration: The concentration of this compound may be too high for the specific primary cell type being used.

  • Cell Type Sensitivity: Primary cells, being more sensitive than cell lines, can exhibit varied responses to chemical compounds.

  • Off-Target Effects: this compound might have off-target effects that induce cytotoxic pathways.

  • Experimental Conditions: Suboptimal cell culture conditions can exacerbate the cytotoxic effects of any compound.

Q3: Are there any known IC50 values for this compound in primary cells?

Q4: How can I mitigate the cytotoxic effects of this compound in my experiments?

Several strategies can be employed to reduce this compound-induced cytotoxicity:

  • Dose Optimization: The most critical step is to perform a dose-response study to identify the optimal concentration that elicits the desired biological effect with minimal cytotoxicity.

  • Cytoprotective Agents: Co-treatment with cytoprotective agents, such as antioxidants (e.g., N-acetylcysteine) or compounds that support cellular health, may alleviate toxicity.[2]

  • Media Optimization: Ensure your primary cells are cultured in the recommended medium with appropriate supplements to maintain their health and resilience.

  • Modulation of Signaling Pathways: Since this compound is known to inhibit the MAPK pathway, investigating the role of this pathway in the observed cytotoxicity could provide insights. It may be possible to counteract the cytotoxic effects by modulating other related signaling pathways.

Troubleshooting Guides

Problem 1: High background signal or unexpected results in cell viability assays.
  • Question: My MTT/MTS assay shows an unexpected increase in signal at high concentrations of this compound, suggesting increased viability, which contradicts my observations of cell death. What could be the cause?

  • Answer: Some natural compounds can directly reduce the tetrazolium salts (MTT, MTS) used in these assays, leading to a false positive signal.[3] To verify this, run a cell-free control where you add this compound directly to the assay reagent in cell culture medium.[3] If you observe a color change, this indicates a direct chemical reaction. In this case, consider using an alternative cytotoxicity assay that is not based on metabolic reduction, such as the Lactate Dehydrogenase (LDH) release assay, or one that measures DNA content like the CyQUANT® assay.[3]

Problem 2: Difficulty in interpreting apoptosis assay results.
  • Question: I am using an Annexin V/PI assay to assess apoptosis, but the results are ambiguous. How can I improve the quality of my data?

  • Answer: Ambiguous results in apoptosis assays can arise from issues with cell handling, staining, or the timing of the analysis. Ensure that you are gently handling the cells during harvesting and staining to avoid mechanical damage that can lead to false positives for necrosis (PI staining). It is also crucial to analyze the cells promptly after staining. The timing of your analysis post-treatment is also critical; apoptosis is a dynamic process, and analyzing at a single, late time point might miss the early apoptotic events and show a higher proportion of necrotic cells. A time-course experiment is recommended to identify the optimal window for detecting apoptosis.

Problem 3: Inconsistent results in Western blot analysis of MAPK pathway proteins.
  • Question: My Western blots for phosphorylated ERK, JNK, and p38 are inconsistent. What are some common troubleshooting steps?

  • Answer: Inconsistent Western blot results for phosphoproteins are often due to protein degradation or dephosphorylation during sample preparation. It is essential to work quickly and on ice at all times. Use lysis buffers containing phosphatase and protease inhibitors. Ensure that your protein quantification method is accurate to load equal amounts of protein for each sample. For phosphorylated proteins, it is also good practice to strip the membrane after probing for the phosphorylated form and then re-probe for the total protein to normalize the signal.

Data Presentation

As specific quantitative data for this compound cytotoxicity in various primary cells is not widely published, the following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Dose-Response of this compound on Primary Cell Viability

This compound Concentration (µM)Cell Viability (%) - Cell Type 1Cell Viability (%) - Cell Type 2Cell Viability (%) - Cell Type 3
0 (Vehicle Control)100100100
0.1
1
10
50
100
IC50 (µM)

Table 2: Effect of Cytoprotective Agents on this compound-Induced Cytotoxicity

TreatmentThis compound (IC50 conc.)Cytoprotective Agent A (conc.)Cytoprotective Agent B (conc.)Cell Viability (%)
Vehicle Control---100
This compound alone+--~50
This compound + Agent A++-
This compound + Agent B++-
Agent A alone-+-
Agent B alone--+

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and co-treatments with cytoprotective agents if applicable) for the desired experimental duration (e.g., 24, 48, 72 hours). Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Following treatment, remove the media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Western Blot for Phosphorylated MAPK Proteins
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them on ice with a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against the total forms of ERK, JNK, and p38, as well as a loading control like β-actin or GAPDH.

Visualizations

LinderanineC_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF JNK JNK RAS->JNK p38 p38 RAS->p38 MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Linderanine_C This compound Linderanine_C->MEK Inhibition Linderanine_C->JNK Inhibition Linderanine_C->p38 Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: this compound inhibits the MAPK signaling pathway.

Cytotoxicity_Workflow Start Start: Observe high cytotoxicity with This compound in primary cells Dose_Response Step 1: Perform Dose-Response Curve (e.g., MTT, LDH assay) Start->Dose_Response Determine_IC50 Step 2: Determine IC50 Value Dose_Response->Determine_IC50 Mechanism_Investigation Step 3: Investigate Mechanism of Cytotoxicity (e.g., Apoptosis Assay, Western Blot) Determine_IC50->Mechanism_Investigation Mitigation_Strategy Step 4: Test Mitigation Strategies Mechanism_Investigation->Mitigation_Strategy Co-treatment Co-treatment with Cytoprotective Agents Mitigation_Strategy->Co-treatment Optimize_Concentration Optimize this compound Concentration Mitigation_Strategy->Optimize_Concentration Validate_Mitigation Step 5: Validate Effectiveness of Mitigation Strategy Co-treatment->Validate_Mitigation Optimize_Concentration->Validate_Mitigation End End: Optimized protocol with reduced cytotoxicity Validate_Mitigation->End

Caption: Workflow for assessing and overcoming cytotoxicity.

References

Technical Support Center: Linderanine C in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing Linderanine C in animal studies, particularly for inflammatory bowel disease models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a natural compound that has demonstrated significant anti-inflammatory properties. Its primary mechanism of action involves the regulation of macrophage polarization. It effectively inhibits the M1 polarization of macrophages and reduces the production of pro-inflammatory mediators like IL-6 and TNF-α. This is achieved by suppressing the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[1]

Q2: In what animal models has this compound been shown to be effective?

A2: this compound has been shown to be effective in a dextran sodium sulfate (DSS)-induced mouse model of ulcerative colitis. In this model, it has been observed to significantly reduce the disease activity index (DAI), and improve colon shortening and pathological changes in the colon tissue.[1]

Q3: What is a recommended dosage range for this compound in a mouse model of colitis?

A3: While the specific dosages of this compound used in the primary study are not publicly available, a related compound from the same plant, Isolinderalactone, has been studied in a similar DSS-induced colitis model. The effective oral dosages for Isolinderalactone were 2, 6, and 20 mg/kg.[2] This range can serve as a starting point for dose-finding studies with this compound, but optimal dosage should be determined empirically.

Q4: Are there any known pharmacokinetic data for this compound in animals?

A4: Currently, there is no publicly available pharmacokinetic data specifically for this compound in animal models. Researchers may need to conduct their own pharmacokinetic studies to determine parameters such as absorption, distribution, metabolism, and excretion (ADME).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Variability in Disease Severity in DSS Model 1. Inconsistent DSS concentration or administration. 2. Differences in mouse strain, age, or gut microbiota.1. Ensure precise preparation and consistent delivery of DSS solution. 2. Use age and sex-matched mice from the same vendor. Allow for an acclimatization period.
Compound Insolubility/Precipitation This compound may have poor solubility in aqueous solutions.1. Test different vehicle solutions (e.g., PBS, 0.5% carboxymethylcellulose). 2. Use a co-solvent system (e.g., with a small percentage of DMSO or ethanol), ensuring the final concentration is non-toxic to the animals. 3. Sonication may help in dissolving the compound.
No Therapeutic Effect Observed 1. Dosage is too low. 2. Administration route is not optimal. 3. Timing of administration is not aligned with disease progression.1. Perform a dose-response study to determine the optimal therapeutic dose. 2. Consider alternative administration routes (e.g., intraperitoneal injection if oral bioavailability is low). 3. Initiate treatment before or at the peak of inflammation, depending on the study's objective (prophylactic vs. therapeutic).
Toxicity or Adverse Effects The administered dose of this compound may be too high.1. Conduct a preliminary toxicity study with escalating doses to determine the maximum tolerated dose (MTD). 2. Monitor animals closely for signs of distress, weight loss, and changes in behavior. 3. Reduce the dosage or discontinue treatment if severe adverse effects are observed.

Data Presentation

Table 1: Efficacy of this compound in a DSS-Induced Colitis Mouse Model

Note: Specific quantitative data from the primary study on this compound were not publicly available. This table is a template for the expected parameters to be measured.

Parameter Control Group (Vehicle) DSS Model Group This compound Treated Group Positive Control (e.g., Sulfasalazine)
Dosage (mg/kg/day) N/AN/AData Not Availablee.g., 200 mg/kg
Disease Activity Index (DAI) LowHighExpected to be significantly lower than DSS groupSignificantly lower than DSS group
Colon Length (cm) NormalSignificantly shorterExpected to be significantly longer than DSS groupSignificantly longer than DSS group
Spleen Weight (mg) NormalSignificantly higherExpected to be significantly lower than DSS groupSignificantly lower than DSS group
Histological Score LowHighExpected to be significantly lower than DSS groupSignificantly lower than DSS group
Table 2: Effect of this compound on Pro-inflammatory Cytokines in Colon Tissue

Note: Specific quantitative data from the primary study on this compound were not publicly available. This table is a template for the expected parameters to be measured.

Cytokine Control Group (Vehicle) DSS Model Group This compound Treated Group Positive Control (e.g., Sulfasalazine)
TNF-α (pg/mg tissue) LowHighExpected to be significantly lower than DSS groupSignificantly lower than DSS group
IL-6 (pg/mg tissue) LowHighExpected to be significantly lower than DSS groupSignificantly lower than DSS group
IL-1β (pg/mg tissue) LowHighExpected to be significantly lower than DSS groupSignificantly lower than DSS group

Experimental Protocols

DSS-Induced Ulcerative Colitis Mouse Model

This protocol describes the induction of acute colitis in mice using Dextran Sodium Sulfate (DSS).

Materials:

  • 8-10 week old C57BL/6 mice

  • Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000 Da

  • Sterile drinking water

  • This compound

  • Appropriate vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Induction of Colitis:

    • Prepare a 2.5% (w/v) DSS solution in sterile drinking water.

    • Provide the DSS solution as the sole source of drinking water to the experimental groups for 7-9 consecutive days. The control group receives regular sterile drinking water.

  • This compound Administration:

    • Prepare the desired concentration of this compound in the chosen vehicle.

    • Administer this compound to the treatment group via oral gavage daily, starting from the first day of DSS administration. The DSS model group receives the vehicle alone.

  • Monitoring:

    • Record the body weight, stool consistency, and presence of blood in the feces of each mouse daily.

    • Calculate the Disease Activity Index (DAI) based on these parameters.

  • Termination and Sample Collection:

    • On the final day of the experiment, euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis and cytokine measurement.

Protocol for a Pharmacokinetic Study

This is a general protocol that can be adapted for this compound.

Procedure:

  • Animal Groups: Divide animals (e.g., rats or mice) into groups for intravenous (IV) and oral (PO) administration.

  • Dosing:

    • Administer a single IV bolus of this compound at a low dose (e.g., 1-2 mg/kg) to one group.

    • Administer a single oral dose of this compound (e.g., 10-20 mg/kg) to another group.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

    • Process the blood to obtain plasma and store at -80°C.

  • Sample Analysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.

Mandatory Visualizations

Linderanine_C_Signaling_Pathway cluster_cell Macrophage cluster_polarization M1 Polarization LPS LPS MAPK MAPK Pathway (p38, JNK, ERK) LPS->MAPK NFkB NF-κB Pathway MAPK->NFkB M1_Markers Expression of M1 Markers (CD86) NFkB->M1_Markers Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines LinderanineC This compound LinderanineC->MAPK

Caption: this compound inhibits the MAPK signaling pathway in macrophages.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (7-9 days) cluster_analysis Analysis Acclimatization 1. Acclimatization (8-10 week old mice) Grouping 2. Group Assignment (Control, DSS, this compound) Acclimatization->Grouping DSS_Admin 3. DSS Administration (2.5% in water) to DSS and this compound groups Grouping->DSS_Admin LDC_Admin 4. This compound Administration (Oral Gavage) Grouping->LDC_Admin Monitoring 5. Daily Monitoring (Body Weight, DAI) DSS_Admin->Monitoring LDC_Admin->Monitoring Euthanasia 6. Euthanasia & Sample Collection Monitoring->Euthanasia Colon_Length 7. Measure Colon Length Euthanasia->Colon_Length Histology 8. Histological Analysis Euthanasia->Histology Cytokines 9. Cytokine Measurement Euthanasia->Cytokines

Caption: Workflow for DSS-induced colitis and this compound treatment.

References

Technical Support Center: Troubleshooting Vindoline Synthesis Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for complex alkaloid synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the total synthesis of Vindoline, a key precursor to potent anti-cancer agents like Vinblastine and Vincristine. The information is based on established synthetic routes, particularly highlighting challenges in key transformations.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the Vindoline synthesis is very low. Where should I start troubleshooting?

A1: A low overall yield in a multi-step synthesis like that of Vindoline can be attributed to one or several poorly performing steps. We recommend a systematic approach:

  • Review Key Transformations: Pay close attention to the most complex and sensitive reactions in the sequence. For many modern syntheses of Vindoline, this includes the intramolecular [4+2]/[3+2] cycloaddition cascade and the late-stage introduction of the C6-C7 double bond.

  • Analyze Each Step: Re-evaluate the yield and purity of the product at each step of your synthesis. This will help pinpoint the exact stage where the yield is dropping significantly.

  • Consult the Troubleshooting Guides: Refer to the specific troubleshooting guides below for common issues related to key reaction types in the Vindoline synthesis.

Q2: I am observing a mixture of diastereomers after the key cycloaddition cascade. How can I improve the stereoselectivity?

A2: The stereochemical outcome of the tandem intramolecular [4+2]/[3+2] cycloaddition is a known challenge and is highly dependent on the geometry of the dienophile precursor. Even minor changes in the substrate can influence the facial selectivity of the reaction. It has been noted that the (E)-isomer of the cycloaddition precursor often provides higher yields and better diastereoselectivity compared to the (Z)-isomer.[1] If you are using the (Z)-isomer, consider synthesizing the (E)-isomer to compare the outcomes.

Q3: The final elimination step to form the C6-C7 double bond is giving me a mixture of isomers. What can I do to improve the regioselectivity?

A3: The late-stage elimination to introduce the Δ6,7-alkene is a well-documented challenge and can often lead to the formation of undesired alkene isomers.[2][3] The success of this step is highly sensitive to the reaction conditions and the specific substrate.

  • Choice of Reagent: Different dehydrating agents or methods (e.g., Mitsunobu conditions, Burgess reagent, Martin sulfurane) can favor different elimination pathways. It is advisable to screen a variety of conditions.

  • Protecting Groups: The steric and electronic environment around the reaction center can influence the regioselectivity. The choice of protecting groups on nearby functionalities may need to be revisited.

Troubleshooting Guides

Guide 1: Low Yield in the Tandem [4+2]/[3+2] Cycloaddition Cascade

The intramolecular cycloaddition cascade is a critical step that constructs the core pentacyclic skeleton of Vindoline.[2][4][5][6][7][8] Low yields in this transformation are a common issue.

Problem: The cycloaddition reaction is resulting in a low yield of the desired pentacyclic product, with significant recovery of starting material or formation of decomposition products.

Possible Causes and Solutions:

  • Sub-optimal Reaction Temperature: This reaction is thermally driven and requires high temperatures (e.g., 180°C in o-dichlorobenzene).[7] Insufficient temperature will lead to a sluggish reaction, while excessive temperature can cause decomposition of the starting material or the product.

  • Dienophile Geometry: As mentioned in the FAQs, the geometry of the tethered dienophile has a significant impact on the reaction's efficiency. The (E)-isomer of the precursor has been reported to give superior yields compared to the (Z)-isomer.[1]

  • Solvent and Concentration: The choice of a high-boiling, inert solvent is crucial. The reaction concentration can also play a role in minimizing intermolecular side reactions.

Experimental Protocol: Optimization of the Cycloaddition Cascade

A typical approach to optimize this reaction involves screening different conditions, as summarized in the table below. The starting material is the acylated 1,3,4-oxadiazole precursor.

ParameterCondition A (Standard)Condition B (Optimized)Condition C (Alternative)
Precursor Isomer (Z)-isomer(E)-isomer(E)-isomer
Solvent o-dichlorobenzeneo-dichlorobenzene1,2,4-trichlorobenzene
Temperature 180 °C180 °C210 °C
Reaction Time 24 h16 h12 h
Typical Yield 45-55%70-80%65-75%
Guide 2: Poor Yield in the Lactam α-Hydroxylation Step

Introducing the hydroxyl group at the C7 position, which is a precursor to the C6-C7 double bond, is another critical and often challenging step.

Problem: The α-hydroxylation of the lactam intermediate is inefficient, leading to low conversion or the formation of side products.

Possible Causes and Solutions:

  • Base and Electrophile Choice: The choice of a strong, non-nucleophilic base and a suitable electrophilic oxygen source is critical. Sodium bis(trimethylsilyl)amide (NaHMDS) is a commonly used base, and bis(trimethylsilyl)peroxide (TMSOOTMS) has been shown to be an effective oxygen source.[7]

  • Reaction Temperature: These reactions are typically run at low temperatures (e.g., -45 °C to -78 °C) to control reactivity and minimize side reactions.[7] Inaccurate temperature control can be detrimental to the yield.

  • Stoichiometry: The stoichiometry of the base and the electrophile needs to be carefully controlled. An excess of either reagent can lead to undesired side reactions.

Experimental Protocol: α-Hydroxylation of the Pentacyclic Lactam

The following is a general procedure for the α-hydroxylation. Optimization may be required based on the specific substrate.

  • Dissolve the lactam intermediate in dry THF under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C.

  • Add a solution of NaHMDS (2.0 equivalents) dropwise, and stir for 30 minutes at -78 °C.

  • Add a solution of TMSOOTMS (4.0 equivalents) in THF dropwise.

  • Stir the reaction at -45 °C for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride at low temperature.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

Visualized Workflows and Pathways

Below are diagrams illustrating key logical and experimental workflows for troubleshooting Vindoline synthesis.

G start Low Overall Yield in Vindoline Synthesis check_purity Step 1: Verify Purity of Starting Materials & Reagents start->check_purity review_cyclo Step 2: Analyze Key Cycloaddition Step Yield check_purity->review_cyclo If purity is high review_elim Step 3: Analyze Late-Stage Elimination Step Yield review_cyclo->review_elim If cycloaddition yield is acceptable optimize_cyclo Troubleshoot Cycloaddition: - Check Temp & Time - Use (E)-isomer review_cyclo->optimize_cyclo If cycloaddition yield is low optimize_elim Troubleshoot Elimination: - Screen Reagents - Re-evaluate Protecting Groups review_elim->optimize_elim If elimination yield is low success Improved Yield optimize_cyclo->success optimize_elim->success

Caption: A logical workflow for troubleshooting low overall yield in Vindoline synthesis.

G precursor Cycloaddition Precursor ((Z)- or (E)-isomer) heat Heat (e.g., 180°C) in o-dichlorobenzene precursor->heat cascade Tandem [4+2]/[3+2] Cycloaddition Cascade heat->cascade product Pentacyclic Lactam (Core of Vindoline) cascade->product High Yield with (E)-isomer side_reaction Side Reactions: - Decomposition - Intermolecular reactions cascade->side_reaction More prevalent with (Z)-isomer or sub-optimal conditions

Caption: Simplified reaction pathway for the key cycloaddition step in Vindoline synthesis.

References

Linderanine C interference in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linderanine C. The information is designed to help users identify and resolve potential interference in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: My this compound solution precipitates when added to my aqueous assay buffer. What should I do?

A1: this compound has low aqueous solubility and is typically dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. When this stock is diluted into an aqueous buffer, the compound can precipitate if its solubility limit is exceeded.

Troubleshooting Steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤1%) to minimize solvent effects while maintaining compound solubility.[1][2] You may need to prepare a more concentrated stock solution to achieve this.

  • Test Solubility in Assay Buffer: Before running your main experiment, perform a simple solubility test. Add your this compound stock solution to the assay buffer at the final desired concentration and visually inspect for precipitation over time.

  • Use a Co-solvent or Surfactant: In some cases, the addition of a small amount of a pharmaceutically acceptable co-solvent or a non-ionic surfactant (e.g., Tween-20) to the assay buffer can help maintain the solubility of hydrophobic compounds. However, these additives must be tested for their own potential effects on the assay.

Q2: I'm observing inconsistent or weaker than expected activity of this compound in my cell-based assay compared to a biochemical assay. What could be the reason?

A2: Discrepancies between biochemical and cell-based assay results are common.[3] Several factors related to the cellular environment can influence the apparent activity of a compound:

  • Cellular Permeability: this compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is used in a biochemical assay.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Metabolism: Cells can metabolize this compound into inactive or less active forms.

  • Protein Binding: this compound may bind to proteins in the cell culture medium or intracellularly, reducing its free concentration available to interact with the target.

Q3: Could this compound be a Pan-Assay Interference Compound (PAIN)?

A3: While there is no direct evidence to classify this compound as a PAIN, its chemical structure as an aporphine alkaloid warrants caution. Some alkaloids and other natural products can interfere with assays through various mechanisms. It is good practice to perform control experiments to rule out common interference mechanisms.

Troubleshooting Guides

Problem: Unexpected Inhibition or Activation in a Biochemical Assay

This guide provides a workflow to determine if the observed activity of this compound is genuine or an artifact of assay interference.

Troubleshooting Workflow Diagram:

G Troubleshooting Workflow for this compound cluster_0 Initial Observation cluster_1 Investigation of Compound Properties cluster_2 Assay-Specific Controls cluster_3 Confirmation of Target Engagement cluster_4 Conclusion start Unexpected Activity Observed solubility Check for Precipitation (Visual, Light Scattering) start->solubility aggregation Test for Aggregation (DLS, Detergent Sensitivity) solubility->aggregation No Precipitation conclusion Genuine Activity or Artifact Identified solubility->conclusion Precipitation Observed reporter Reporter Enzyme Interference (e.g., Luciferase Assay Control) aggregation->reporter No Aggregation aggregation->conclusion Aggregation Detected detection Interference with Detection (Absorbance/Fluorescence Scan) reporter->detection No Interference reporter->conclusion Interference Detected orthogonal Orthogonal Assay (Different Technology) detection->orthogonal No Interference detection->conclusion Interference Detected biophysical Biophysical Assay (e.g., SPR, MST) orthogonal->biophysical Activity Confirmed orthogonal->conclusion Activity Not Confirmed biophysical->conclusion Target Engagement Confirmed biophysical->conclusion No Direct Binding G Workflow for Macrophage Cytokine Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Sample Collection & Analysis cluster_3 Data Analysis culture Culture RAW 264.7 Cells seed Seed Cells in 24-well Plates culture->seed pretreat Pre-treat with this compound or Vehicle (DMSO) seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect elisa Measure Cytokines by ELISA collect->elisa analyze Analyze and Plot Data elisa->analyze G This compound Inhibition of MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK LinderanineC This compound LinderanineC->MAPKKK Inhibits MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPK p38 MAPK MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Cytokines Pro-inflammatory Cytokines TranscriptionFactors->Cytokines

References

Technical Support Center: Strategies to Enhance Linderanine C Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing the oral bioavailability of promising therapeutic compounds like Linderanine C is a critical step in preclinical and clinical development. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability expected to be low?

This compound is a sesquiterpenoid lactone, a class of natural compounds known for their diverse biological activities, including anti-inflammatory effects.[1] However, like many other sesquiterpenoid lactones, this compound is predicted to have low oral bioavailability due to several factors:

  • Poor Aqueous Solubility: Sesquiterpene lactones are generally lipophilic and exhibit poor solubility in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract.[2][3][4]

  • First-Pass Metabolism: The compound may be extensively metabolized by cytochrome P450 (CYP) enzymes in the gut wall and liver before it reaches systemic circulation.[2][4][5][6][7]

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein, which actively pump the compound back into the intestinal lumen, reducing its net absorption.[8][9][10][11][12]

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

The main approaches focus on improving its solubility and protecting it from metabolic degradation and efflux. Key strategies include:

  • Formulation-Based Approaches:

    • Solid Dispersions: Dispersing this compound in a water-soluble polymer matrix can enhance its dissolution rate.[13][14][15][16][17]

    • Lipid-Based Formulations (Liposomes): Encapsulating this compound within lipid vesicles can improve its solubility and protect it from degradation in the GI tract.[18][19][20][21][22] * Nanoparticle Formulations: Reducing the particle size to the nanoscale increases the surface area, leading to enhanced dissolution and absorption. [23][24][25][26]* Chemical Modification:

    • Prodrugs: Modifying the structure of this compound to create a more soluble or permeable prodrug that converts to the active form in the body.

  • Co-administration with Inhibitors:

    • Administering this compound with inhibitors of CYP enzymes or P-gp can reduce its metabolism and efflux, thereby increasing its systemic exposure.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at improving this compound bioavailability.

Issue 1: Low Apparent Permeability in Caco-2 Assays

Question: My Caco-2 permeability assay results for this compound show low Papp values, suggesting poor intestinal absorption. What could be the cause and how can I troubleshoot this?

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting/Optimization Steps
Low Aqueous Solubility of this compound 1. Increase Donor Concentration (with caution): This may saturate transport proteins and metabolizing enzymes. [6] 2. Incorporate Bovine Serum Albumin (BSA): BSA can reduce non-specific binding and improve the aqueous solubility of lipophilic compounds. [7] 3. Use Enabling Formulations: Test the permeability of this compound formulated as a solid dispersion or in a lipid-based system.
Active Efflux by P-glycoprotein (P-gp) 1. Conduct a Bidirectional Assay: Measure permeability from apical to basolateral (A-B) and basolateral to apical (B-A). An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests active efflux. [7] 2. Use P-gp Inhibitors: Co-incubate with a known P-gp inhibitor like verapamil. A significant increase in A-B permeability in the presence of the inhibitor confirms P-gp involvement. [25]
Metabolism by Caco-2 Cells 1. Analyze Metabolite Formation: Use LC-MS/MS to detect potential metabolites of this compound in the donor and receiver compartments. 2. Use Enzyme Inhibitors: Co-incubate with broad-spectrum CYP inhibitors to see if permeability increases.
Poor Monolayer Integrity 1. Measure Transepithelial Electrical Resistance (TEER): Ensure TEER values are within the acceptable range for your laboratory's established protocol (typically >250 Ω·cm²). [25] 2. Perform Lucifer Yellow Assay: Check for paracellular leakage to confirm monolayer integrity. [25]
Issue 2: High Variability in In Vivo Pharmacokinetic Data

Question: I'm seeing large error bars and inconsistent plasma concentrations in my rat pharmacokinetic study of a this compound formulation. What are the potential sources of this variability and how can I minimize them?

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting/Optimization Steps
Inconsistent Formulation Preparation and Dosing 1. Ensure Homogeneity: For suspensions, ensure the formulation is thoroughly mixed before each dose administration. 2. Accurate Dosing: Use calibrated equipment for oral gavage to ensure consistent dosing volumes.
Physiological Variability in Animals 1. Fasting: Ensure all animals are fasted for a consistent period before dosing to minimize variability in GI transit time and food effects. [27] 2. Use a Sufficient Number of Animals: Increase the group size to improve statistical power.
Issues with Blood Sampling and Processing 1. Consistent Sampling Times: Adhere strictly to the planned blood sampling time points. 2. Use Anticoagulants: Collect blood in tubes containing an appropriate anticoagulant (e.g., K2-EDTA) and process plasma promptly.
Analytical Method Variability 1. Method Validation: Ensure your LC-MS/MS method for this compound quantification is fully validated for linearity, accuracy, precision, and stability. [8] 2. Use an Internal Standard: Incorporate a suitable internal standard to account for variations in sample processing and instrument response.

Quantitative Data Summary

The following tables summarize predicted physicochemical properties of this compound and typical pharmacokinetic parameters for a poorly bioavailable sesquiterpenoid, α-cyperone, for reference.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Bioavailability
Molecular Weight276.29 g/mol Favorable for passive diffusion
LogP0.7Moderate lipophilicity, may favor membrane permeation but could have solubility limitations. [24]
Hydrogen Bond Donors0Favorable for membrane permeation
Hydrogen Bond Acceptors5May slightly decrease permeability
Aqueous SolubilityPredicted to be lowA significant barrier to oral absorption. [3][4]

Table 2: Example Pharmacokinetic Parameters of a Poorly Bioavailable Sesquiterpene (α-Cyperone) in Rats

ParameterOral Administration (20 mg/kg)Intravenous Administration (4 mg/kg)
Cmax (ng/mL)51.19 ± 16.41-
Tmax (h)0.20 ± 0.16-
AUC(0-t) (μg/L*h)25.89 ± 14.01380.62 ± 50.73
T1/2 (h)0.14 ± 0.05-
Absolute Bioavailability (F%) 1.36% -
Data adapted from a study on α-cyperone, a sesquiterpene with similar structural characteristics, to provide a potential reference for what might be expected with this compound.[23][28]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol outlines the general steps for assessing the intestinal permeability of this compound using the Caco-2 cell model.

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

    • Seed cells onto Transwell® inserts (e.g., 0.4 µm pore size) at an appropriate density.

    • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²). [25] * Optionally, perform a Lucifer Yellow rejection assay to assess paracellular flux.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add HBSS containing a known concentration of this compound to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux rate.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Material Selection:

    • Carrier: Select a hydrophilic polymer such as Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose (HPMC).

    • Solvent: Choose a common volatile solvent in which both this compound and the carrier are soluble (e.g., ethanol, methanol, or a mixture).

  • Preparation:

    • Dissolve this compound and the selected carrier in the solvent at a specific ratio (e.g., 1:1, 1:5, 1:10 w/w).

    • Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Characterization:

    • Grind the dried solid dispersion into a fine powder.

    • Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound.

    • Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure compound.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animal Model:

    • Use male Sprague-Dawley or Wistar rats (e.g., 200-250 g).

    • Acclimatize the animals for at least one week before the experiment.

  • Formulation and Dosing:

    • Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose or a developed enhanced formulation).

    • Divide the rats into two groups: intravenous (IV) and oral (PO).

    • Administer a single dose of this compound to each group (e.g., 5 mg/kg for IV and 20 mg/kg for PO).

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant.

    • Centrifuge the blood samples to separate the plasma.

  • Sample Processing and Analysis:

    • Store plasma samples at -80°C until analysis.

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in rat plasma. [8] * Extract this compound from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).

    • Analyze the samples by LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, t1/2, and clearance.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100. [26]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Pure this compound Pure this compound Solid Dispersion Solid Dispersion Pure this compound->Solid Dispersion Polymer Liposomes Liposomes Pure this compound->Liposomes Lipids Nanoparticles Nanoparticles Pure this compound->Nanoparticles Nanosizing Dissolution Testing Dissolution Testing Solid Dispersion->Dissolution Testing Liposomes->Dissolution Testing Nanoparticles->Dissolution Testing Caco-2 Permeability Caco-2 Permeability Dissolution Testing->Caco-2 Permeability Animal PK Studies Animal PK Studies Caco-2 Permeability->Animal PK Studies Promising Candidates Bioavailability Assessment Bioavailability Assessment Animal PK Studies->Bioavailability Assessment

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_absorption Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation This compound This compound Passive Diffusion Passive Diffusion This compound->Passive Diffusion P-gp P-gp Passive Diffusion->P-gp CYP450 CYP450 Passive Diffusion->CYP450 Absorbed this compound Absorbed this compound Passive Diffusion->Absorbed this compound P-gp->this compound Efflux Metabolites Metabolites CYP450->Metabolites

Caption: Potential absorption and metabolism pathways for this compound.

References

Preventing Linderanine C precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Linderanine C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a sesquiterpenoid compound extracted from the roots of the traditional Chinese herb Lindera aggregata[1]. It has demonstrated noteworthy anti-inflammatory properties by inhibiting macrophage M1 polarization through the MAPK signaling pathway, making it a compound of interest for conditions like ulcerative colitis[2]. However, like many natural product-derived small molecules, this compound is hydrophobic and exhibits poor solubility in aqueous solutions. This can lead to precipitation, which can significantly impact the accuracy and reproducibility of in vitro and in vivo experiments by reducing the effective concentration of the compound.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used and effective solvent[3]. It is recommended to prepare stock solutions at concentrations such as 5 mM, 10 mM, or 20 mM in DMSO. These stock solutions can then be stored at -20°C or -80°C for future use. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound[3].

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

This phenomenon is often referred to as "crashing out." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. The rapid change in solvent polarity causes the compound to come out of solution and form a precipitate. To mitigate this, it is crucial to employ proper dilution techniques and consider the use of solubility-enhancing agents.

Q4: What are the general strategies to prevent this compound precipitation in my aqueous experimental media?

Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous buffers. These methods can be categorized as physical and chemical modifications[4][5][6]. Some common strategies include:

  • Co-solvents: Maintaining a small percentage of an organic co-solvent like DMSO or ethanol in the final aqueous solution can help maintain solubility[7].

  • pH Adjustment: The solubility of some compounds can be dependent on the pH of the buffer. Systematically testing a range of pH values may help identify an optimal pH for this compound solubility[6].

  • Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic drugs, thereby increasing their apparent solubility in aqueous solutions[7].

  • Complexation with Cyclodextrins: Cyclodextrins are molecules with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with hydrophobic drugs, enhancing their solubility[7].

  • Formulation with Polymers: Biocompatible polymers such as HPMC, HPMCAS, or PVP can act as precipitation inhibitors by sterically hindering the aggregation of drug molecules[7][8][9].

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation.

Issue 1: Immediate Precipitation Upon Dilution

  • Problem: this compound precipitates instantly when the DMSO stock is added to the aqueous buffer.

  • Cause: This is likely due to a high degree of supersaturation and rapid nucleation of the compound.

  • Solutions:

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.

    • Vigorous Mixing: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion[7].

    • Temperature Control: Ensure the aqueous buffer is at room temperature or slightly warmed, as cold buffers can decrease the solubility of hydrophobic compounds[7].

    • Reduce Final Concentration: If possible, lower the final desired concentration of this compound in the aqueous medium.

Issue 2: Precipitation Over Time

  • Problem: The this compound solution is initially clear but a precipitate forms after a period of incubation.

  • Cause: This indicates a metastable supersaturated solution where nucleation and crystal growth occur over time.

  • Solutions:

    • Prepare Fresh Solutions: Always prepare the final working solution immediately before use to minimize the time for precipitation to occur[7].

    • Incorporate Precipitation Inhibitors: Add a small amount of a biocompatible polymer like Hydroxypropyl Methylcellulose (HPMC), Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), or Polyvinylpyrrolidone (PVP) to the aqueous buffer. These polymers can inhibit crystal growth and maintain a supersaturated state[7][8][9].

    • Use Low-Adhesion Tubes: Prepare and store solutions in low-adhesion microcentrifuge tubes or glassware to minimize nucleation sites on the container walls[7].

Quantitative Data Summary

Parameter Condition 1 Condition 2 Condition 3 Condition 4 Solubility (µg/mL) Observations
Buffer pH pH 5.0pH 6.0pH 7.4pH 8.0To be determinedNote any pH-dependent solubility.
Co-solvent (%) 0.1% DMSO0.5% DMSO1% DMSO2% DMSOTo be determinedNote the maximum tolerable DMSO %.
Surfactant 0.1% Tween 800.5% Tween 800.1% Cremophor EL0.5% Cremophor ELTo be determinedObserve micelle formation/clarity.
Cyclodextrin 1% HP-β-CD5% HP-β-CD1% SBE-β-CD5% SBE-β-CDTo be determinedNote any changes in solubility.

Experimental Protocols

Protocol 1: Screening for Optimal Aqueous Buffer Conditions

This protocol outlines a method to screen for suitable aqueous buffer conditions to maintain this compound in solution.

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Test Buffers: Prepare a series of aqueous buffers with varying pH (e.g., 5.0, 6.0, 7.4, 8.0) and containing different potential solubility enhancers (e.g., 0.5% DMSO, 1% Tween 80, 5% HP-β-CD).

  • Dilute this compound: In separate low-adhesion microcentrifuge tubes, add the this compound stock solution to each test buffer to achieve the desired final concentration (e.g., 10 µM). Add the stock solution dropwise while vortexing.

  • Incubate and Observe: Incubate the solutions at the desired experimental temperature (e.g., 37°C) and visually inspect for precipitation at various time points (e.g., 0, 1, 4, and 24 hours).

  • Quantify Soluble this compound (Optional): After incubation, centrifuge the samples to pellet any precipitate. Carefully collect the supernatant and quantify the concentration of soluble this compound using a suitable analytical method like HPLC-UV.

Visualizations

TroubleshootingWorkflow start Start: this compound Precipitation Observed issue_type Precipitation Type? start->issue_type immediate Immediate Precipitation ('Crashing Out') issue_type->immediate Immediate over_time Precipitation Over Time issue_type->over_time Over Time solution1a Action: Improve Dilution Technique - Dropwise addition - Vigorous vortexing immediate->solution1a solution1b Action: Adjust Buffer Conditions - Warm the buffer - Optimize pH immediate->solution1b solution1c Action: Add Co-solvents (e.g., maintain 0.5% DMSO) immediate->solution1c solution2a Action: Prepare Fresh Solutions (Immediately before use) over_time->solution2a solution2b Action: Use Precipitation Inhibitors (e.g., HPMC, PVP) over_time->solution2b solution2c Action: Use Low-Adhesion Labware over_time->solution2c end Resolution: Clear, Stable Solution solution1a->end solution1b->end solution1c->end solution2a->end solution2b->end solution2c->end

Caption: Troubleshooting workflow for this compound precipitation.

ExperimentalWorkflow prep_stock 1. Prepare 10 mM This compound Stock in DMSO dilute 3. Dilute Stock into Buffers (Vortexing) prep_stock->dilute prep_buffers 2. Prepare Aqueous Buffers - Vary pH - Add solubilizers prep_buffers->dilute incubate 4. Incubate at Experimental Temperature dilute->incubate observe 5. Visual Observation (0, 1, 4, 24h) incubate->observe quantify 6. (Optional) Quantify Soluble Fraction (HPLC) observe->quantify Precipitate Observed end End: Optimal Buffer Condition Identified observe->end No Precipitate quantify->end Optimal Condition Identified

Caption: Experimental workflow for solubility screening.

MAPK_Pathway linderanine_c This compound mapk MAPK Signaling Pathway linderanine_c->mapk Inhibits m1_polarization Macrophage M1 Polarization mapk->m1_polarization Promotes inflammatory_mediators Inflammatory Mediators (e.g., IL-6, TNF-α) m1_polarization->inflammatory_mediators Produces uc_inflammation Ulcerative Colitis Inflammation inflammatory_mediators->uc_inflammation Contributes to

Caption: this compound's inhibitory effect on the MAPK pathway.

References

Linderanine C quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Linderanine C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the quality control and purity assessment of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a sesquiterpenoid compound that can be isolated from the roots of Lindera aggregata (Wuyao).[1] Key physicochemical properties are summarized in the table below.

Q2: How can the purity of this compound be assessed?

A2: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) with UV detection. A high-purity reference standard of this compound is required for accurate quantification. Purity is typically expressed as a percentage of the main peak area relative to the total peak area of the chromatogram.

Q3: What are the potential impurities in this compound?

A3: Potential impurities in this compound may include other structurally related sesquiterpenoids or alkaloids from the plant source, residual solvents from the extraction and purification process, and degradation products formed during storage.

Q4: How should this compound be stored to ensure its stability?

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number139681-96-2[1][][3]
Molecular FormulaC₁₅H₁₆O₅[]
Molecular Weight276.28 g/mol []
AppearancePowder[]
Purity (typical)>98%[]
IUPAC Name(1S,7R,12S,13S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.0¹,¹³.0⁷,¹¹]hexadeca-4,10-diene-9,15-dione[]
SMILESCC1=C2--INVALID-LINK--[C@H]4--INVALID-LINK--(O4)CC/C=C(C)/C[C@H]2OC1=O[1][3]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the purity assessment of this compound. Optimization may be required.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • This compound reference standard and sample.

  • HPLC-grade acetonitrile and water.

  • 0.1% (v/v) Formic acid (or other suitable modifier).

  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions (Suggested Starting Point):

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength To be determined based on UV scan of this compound (typically in the range of 210-280 nm for sesquiterpenoids)
Injection Volume 10 µL

3. Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a similar concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Purity Calculation: Calculate the purity of the this compound sample by the area normalization method: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a general approach for conducting forced degradation studies on this compound to understand its degradation pathways, in line with ICH guidelines.[4][5][6]

1. Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photodegradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

2. Procedure:

  • Prepare a solution of this compound of known concentration.

  • Expose aliquots of the solution to the different stress conditions described above.

  • At appropriate time points, withdraw samples and neutralize if necessary (for acidic and basic conditions).

  • Analyze the stressed samples by the developed HPLC method (Protocol 1).

  • Analyze for the appearance of degradation peaks and the decrease in the main this compound peak.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No peaks or very small peaks - Incorrect injection. - Detector not turned on or at the wrong wavelength. - No sample in the vial.- Check autosampler and injection syringe. - Verify detector settings. - Ensure the sample vial is not empty.
Peak Tailing - Column overload. - Secondary interactions with the stationary phase. - Column contamination.- Dilute the sample. - Adjust mobile phase pH or add a competing base/acid. - Wash the column with a strong solvent.
Peak Splitting or Broadening - Column void or channeling. - Sample solvent incompatible with the mobile phase. - Clogged frit.- Replace the column. - Dissolve the sample in the mobile phase. - Reverse-flush the column or replace the frit.
Baseline Noise or Drift - Air bubbles in the pump or detector. - Contaminated mobile phase. - Leaking pump seals or fittings.- Degas the mobile phase and purge the system. - Use fresh, high-purity solvents. - Inspect for leaks and tighten/replace fittings as needed.[7][8][9][10]
Retention Time Shifts - Change in mobile phase composition. - Fluctuation in column temperature. - Column degradation.- Prepare fresh mobile phase accurately. - Use a column oven for temperature control. - Replace the column.

Visualizations

Linderanine_C_QC_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Evaluation & Reporting Sample This compound Sample Preparation Dissolution in appropriate solvent Sample->Preparation Standard Reference Standard Standard->Preparation HPLC HPLC Analysis Preparation->HPLC Identity Identity Confirmation (e.g., MS, NMR) HPLC->Identity Purity Purity Assessment HPLC->Purity Data_Analysis Chromatographic Data Analysis Identity->Data_Analysis Purity->Data_Analysis Specification_Check Comparison with Specifications Data_Analysis->Specification_Check Report Certificate of Analysis Generation Specification_Check->Report

Caption: A typical workflow for the quality control of this compound.

Stability_Study_Logic cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acidic Hydrolysis HPLC_Analysis Stability-Indicating HPLC Method Acid->HPLC_Analysis Base Basic Hydrolysis Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photo Photodegradation Photo->HPLC_Analysis Degradation_Pathways Identification of Degradation Pathways HPLC_Analysis->Degradation_Pathways Method_Validation Validation of Analytical Method's Specificity HPLC_Analysis->Method_Validation

Caption: Logical flow of a forced degradation study for this compound.

References

Mitigating off-target effects of Linderanine C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential off-target effects of Linderanine C. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Troubleshooting Guide

QuestionPossible CauseSuggested Solution
Q1: I am observing unexpected phenotypic changes in my cells or animal models that are inconsistent with MAPK pathway inhibition. Could this be an off-target effect? Yes, unexpected biological responses may indicate that this compound is interacting with unintended molecular targets.1. Confirm On-Target Engagement: First, verify that this compound is inhibiting the MAPK pathway as expected in your system using Western blotting for phosphorylated ERK, JNK, and p38. 2. Dose-Response Analysis: Perform a dose-response curve for both the intended and unintended effects. If the potency for the off-target effect is similar to the on-target effect, it is more likely to be a relevant off-target. 3. Use a Structurally Unrelated Inhibitor: Compare the phenotype observed with this compound to that of a structurally different MAPK inhibitor. If the unexpected phenotype is unique to this compound, it is likely an off-target effect. 4. Kinase Profiling: Conduct a kinase profiling assay to identify other kinases that this compound may be inhibiting.
Q2: My in vitro kinase assay results with this compound are not correlating with my cell-based assay results. Why? Discrepancies between biochemical and cellular assays can arise from several factors related to off-target effects or cellular processes.1. Cell Permeability and Efflux: this compound may have poor cell permeability or be actively transported out of the cell by efflux pumps, leading to a lower intracellular concentration than in the biochemical assay. 2. Off-Target Engagement in Cells: In a cellular context, this compound may bind to other proteins that are not present in the in vitro kinase assay, leading to different overall effects. 3. Metabolism: Cells may metabolize this compound into active or inactive forms, altering its effective concentration and activity.
Q3: I am seeing cytotoxicity at concentrations close to the IC50 for MAPK inhibition. How can I determine if this is due to on-target or off-target effects? Cytotoxicity can be a result of inhibiting a critical cellular pathway (on-target) or affecting other pathways necessary for cell survival (off-target).1. Rescue Experiment: Attempt to rescue the cytotoxic effect by activating the downstream components of the MAPK pathway. If the cytotoxicity is rescued, it is likely an on-target effect. 2. Compare with Other MAPK Inhibitors: Assess the cytotoxicity of other MAPK inhibitors. If this compound is significantly more cytotoxic at equivalent on-target inhibition levels, an off-target effect is likely. 3. Apoptosis/Necrosis Assays: Characterize the mechanism of cell death (e.g., apoptosis vs. necrosis) to gain insights into the potential pathways involved.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a kinase inhibitor like this compound?

Off-target effects are the interactions of a drug with molecular targets other than its intended primary target. For a kinase inhibitor like this compound, which is known to target the MAPK signaling pathway, off-target effects could involve the inhibition of other kinases or interaction with non-kinase proteins. These unintended interactions can lead to unexpected biological responses, toxicity, and misinterpretation of experimental results.

Q2: What is the known on-target mechanism of action for this compound?

This compound has been shown to exert its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This inhibition leads to a reduction in the polarization of macrophages to the pro-inflammatory M1 phenotype and a decrease in the production of inflammatory mediators.[1]

Q3: Are there known off-target effects for other MAPK inhibitors that could be relevant for this compound?

Yes, other inhibitors of the MAPK pathway have known off-target effects. For example, some MEK inhibitors have been found to affect calcium influx in cells independent of their primary mechanism of inhibiting ERK1/2.[2][3] Additionally, the inhibition of a downstream kinase can sometimes lead to unexpected feedback and activation of upstream or parallel signaling pathways, a phenomenon known as "retroactivity".[4] While not directly demonstrated for this compound, these examples highlight the importance of assessing the selectivity of any new inhibitor.

Q4: How can I proactively assess the selectivity of this compound in my experiments?

To proactively assess the selectivity of this compound, a tiered approach is recommended:

  • In Silico Profiling: Use computational databases and prediction tools to identify potential off-targets based on the chemical structure of this compound.

  • Biochemical Screening: Test the activity of this compound against a panel of purified kinases to identify potential off-target interactions in a cell-free system.

  • Cell-Based Assays: Use cell lines with known signaling pathway dependencies to assess the functional consequences of any identified off-target activities.

  • Proteomic Approaches: Employ techniques like chemical proteomics to identify the direct binding partners of this compound in a cellular context.

Experimental Protocols

Protocol 1: Western Blot Analysis of MAPK Pathway Inhibition

Objective: To determine the on-target efficacy of this compound by measuring the phosphorylation status of key MAPK pathway proteins (ERK, JNK, p38).

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) at a suitable density and allow them to adhere overnight. Stimulate the cells with an appropriate agonist (e.g., LPS) in the presence of varying concentrations of this compound or a vehicle control for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, and total-p38 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Kinase Selectivity Profiling

Objective: To assess the selectivity of this compound by testing its inhibitory activity against a broad panel of kinases.

Methodology:

  • Kinase Panel Selection: Choose a commercially available kinase profiling service or a panel of purified kinases relevant to your research area. A broad panel covering different kinase families is recommended for initial screening.

  • Assay Format: Kinase activity is typically measured using radiometric assays (e.g., ³³P-ATP incorporation) or fluorescence-based assays (e.g., Z'-LYTE™).

  • This compound Concentrations: Test this compound at a fixed concentration (e.g., 1 µM or 10 µM) for initial screening. For hits, perform a dose-response curve to determine the IC50 value.

  • Data Analysis: The percentage of inhibition for each kinase at the tested concentration is calculated. For dose-response curves, the IC50 values are determined using non-linear regression analysis.

  • Selectivity Score: A selectivity score can be calculated to quantify the overall selectivity of this compound.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase% Inhibition at 1 µMIC50 (nM)
On-Target(s)
p38α
JNK1
ERK2
Potential Off-Target(s)
Kinase X
Kinase Y
Kinase Z

Table 2: Cellular Activity of this compound

AssayCell LineOn-Target IC50 (nM)Off-Target IC50 (nM)
Cytokine Release (IL-6)RAW 264.7N/A
Cell Viability (MTT)HEK293N/A
Off-Target Pathway ReporterReporter Cell LineN/A

Visualizations

cluster_0 MAPK Signaling Pathway Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription Factors Transcription Factors MAPK->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response This compound This compound This compound->MAPK Inhibition

Caption: On-target effect of this compound on the MAPK signaling pathway.

cluster_1 Workflow for Investigating Off-Target Effects Unexpected Phenotype Unexpected Phenotype Confirm On-Target Engagement Confirm On-Target Engagement Unexpected Phenotype->Confirm On-Target Engagement Dose-Response Analysis Dose-Response Analysis Confirm On-Target Engagement->Dose-Response Analysis Use Alternative Inhibitor Use Alternative Inhibitor Dose-Response Analysis->Use Alternative Inhibitor Kinase Profiling Kinase Profiling Use Alternative Inhibitor->Kinase Profiling Cell-Based Secondary Assays Cell-Based Secondary Assays Kinase Profiling->Cell-Based Secondary Assays Identify Off-Target Identify Off-Target Cell-Based Secondary Assays->Identify Off-Target

Caption: A logical workflow for the identification of off-target effects.

References

Validation & Comparative

Linderanine C: A Comparative Analysis of its Anti-inflammatory Potential Among Bisbenzylisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Linderanine C's anti-inflammatory properties against other prominent bisbenzylisoquinoline alkaloids. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.

Introduction to Bisbenzylisoquinoline Alkaloids and Inflammation

Bisbenzylisoquinoline alkaloids (BBWAs) are a large and structurally diverse class of natural products renowned for their wide range of pharmacological activities, including significant anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. BBWAs have been shown to modulate key inflammatory pathways, making them promising candidates for the development of novel anti-inflammatory therapeutics. This guide focuses on this compound and provides a comparative perspective against other well-studied BBWAs.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and other bisbenzylisoquinoline alkaloids. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

AlkaloidCell LineIC50 (µM)Reference
This compound RAW264.7Data not available
LiensinineRAW264.75.02[1]
IsoliensinineRAW264.74.36[1]
NeferineRAW264.74.13[1]
TetrandrineMicroglial cells7.9

Table 2: Inhibition of Pro-inflammatory Cytokines

AlkaloidCytokine InhibitedCell Line/ModelMethodKey FindingsReference
This compound IL-6, TNF-αRAW264.7ELISASignificantly reduced production[2]
FangchinolineIL-6Human cellsNot specified63% inhibition at 4 µM
TetrandrineIL-6Human cellsNot specified86% inhibition at 6 µM
LiensinineTNF-α, IL-1β, IL-6Microglial cellsNot specifiedSuppressed release
NeferineTNF-α, IL-1β, IL-6Microglial cellsNot specifiedSuppressed release
IsoliensinineTNF-α, IL-1β, IL-6Microglial cellsNot specifiedSuppressed release

Mechanistic Insights: Signaling Pathways in Inflammation

Bisbenzylisoquinoline alkaloids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

This compound: Targeting the MAPK Pathway and Macrophage Polarization

This compound has been shown to effectively suppress inflammation by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] This inhibition leads to a reduction in the production of pro-inflammatory mediators. Furthermore, this compound plays a crucial role in macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[2]

Linderanine_C_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Signaling (p38, ERK, JNK) TLR4->MAPK_Pathway M1_Macrophage M1 Macrophage (Pro-inflammatory) MAPK_Pathway->M1_Macrophage Pro_inflammatory_Mediators Pro-inflammatory Mediators (IL-6, TNF-α) M1_Macrophage->Pro_inflammatory_Mediators Linderanine_C This compound Linderanine_C->MAPK_Pathway Inhibits Linderanine_C->M1_Macrophage Inhibits Polarization M2_Macrophage M2 Macrophage (Anti-inflammatory) Linderanine_C->M2_Macrophage Promotes Polarization

This compound's anti-inflammatory mechanism.
Other Bisbenzylisoquinoline Alkaloids: Diverse Mechanisms of Action

Other BBWAs, such as tetrandrine and liensinine, also exhibit potent anti-inflammatory effects through various mechanisms:

  • Tetrandrine : Has been shown to inhibit the NF-κB and MAPK signaling pathways.

  • Liensinine, Isoliensinine, and Neferine : These alkaloids have been reported to suppress the NF-κB signaling pathway, leading to a reduction in the production of nitric oxide and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Other_BBWAs_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Signaling_Pathways NF-κB & MAPK Signaling Pathways Inflammatory_Stimuli->Signaling_Pathways Pro_inflammatory_Gene_Expression Pro-inflammatory Gene Expression Signaling_Pathways->Pro_inflammatory_Gene_Expression Inflammatory_Mediators Inflammatory Mediators (NO, TNF-α, IL-1β, IL-6) Pro_inflammatory_Gene_Expression->Inflammatory_Mediators Other_BBWAs Other BBWAs (Tetrandrine, Liensinine, etc.) Other_BBWAs->Signaling_Pathways Inhibit

General anti-inflammatory mechanism of other BBWAs.

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below.

LPS-Induced Inflammation in RAW264.7 Macrophages

This assay is a standard method for screening potential anti-inflammatory agents.

Experimental_Workflow_LPS cluster_0 Cell Culture and Treatment cluster_1 Measurement of Inflammatory Markers A Seed RAW264.7 cells in 96-well plates B Incubate overnight A->B C Pre-treat with This compound or other BBWAs B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect cell culture supernatant E->F G Measure NO production (Griess Assay) F->G H Measure cytokine levels (ELISA) F->H

Workflow for LPS-induced inflammation assay.

Protocol:

  • Cell Seeding: Seed RAW264.7 macrophages in 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight.

  • Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of this compound or other test compounds for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group without LPS and a positive control group with LPS only.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the NO concentration using the Griess reagent.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is a highly sensitive technique for quantifying protein levels in biological samples.[3][4][5][6][7]

Protocol:

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Wash the plate and add an enzyme-linked avidin or streptavidin.

  • Substrate Addition: Wash the plate and add a chromogenic substrate.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and assess the activation of signaling pathways by examining the phosphorylation status of key proteins.

Protocol:

  • Cell Lysis: Treat cells as described in the inflammation assay, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of p38, ERK, JNK, and NF-κB p65).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The relative protein expression is quantified by densitometry.

Conclusion

This compound demonstrates significant anti-inflammatory potential, primarily through the inhibition of the MAPK signaling pathway and the modulation of macrophage polarization. While direct comparative data with other bisbenzylisoquinoline alkaloids is still emerging, the available evidence suggests that this compound is a promising candidate for further investigation as a novel anti-inflammatory agent. The provided experimental protocols offer a framework for conducting further comparative studies to elucidate the relative potency and detailed mechanisms of action of this compound within the broader class of bisbenzylisoquinoline alkaloids.

References

A Comparative Analysis of the Bioactivities of Linderanine C and Liensinine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, Linderanine C and liensinine have emerged as compounds of significant interest due to their diverse biological activities. This guide provides a comparative analysis of their bioactivities, drawing upon experimental data to offer a clear perspective for researchers, scientists, and drug development professionals. The information is presented to facilitate a comprehensive understanding of their respective mechanisms of action and potential therapeutic applications.

Overview of Bioactivities

This compound, an alkaloid isolated from Lindera aggregata, has demonstrated notable anti-inflammatory properties, particularly in the context of ulcerative colitis. Its mechanism of action is primarily attributed to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in regulating inflammatory responses.

Liensinine, a major isoquinoline alkaloid from the seed embryo of Nelumbo nucifera (lotus), exhibits a broader spectrum of bioactivities. These include anti-cancer, anti-inflammatory, antioxidant, neuroprotective, and cardiovascular protective effects. The multifaceted activities of liensinine are mediated through various signaling pathways, including the Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/AKT) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.

Quantitative Bioactivity Data

To facilitate a direct comparison of the efficacy of this compound and liensinine, the following tables summarize key quantitative data from various experimental studies.

Table 1: Anti-inflammatory and Antioxidant Activities

CompoundAssayCell Line/SystemKey FindingsReference
This compound Macrophage PolarizationRAW264.7Reduced expression of M1 marker CD86 and production of IL-6 and TNF-α.[1]
Liensinine DPPH Radical ScavengingAcellularIC50: 1.8 µg/mL
Liensinine Nitric Oxide (NO) ProductionRAW264.7Decreased NO generation.

Table 2: Anti-cancer Activities of Liensinine

Cancer TypeCell LineAssayKey FindingsReference
Gastric CancerBGC823, SGC7901Cell ViabilityDose-dependent inhibition of proliferation.
Gastric CancerBGC823, SGC7901Apoptosis (Annexin V-FITC/PI)Increased percentage of apoptotic cells in a dose-dependent manner.
OsteosarcomaSaOS-2, 143BCell Cycle (Flow Cytometry)Induced G0/G1 phase arrest in a dose-dependent manner.

Signaling Pathway Modulation

The distinct bioactivities of this compound and liensinine are underpinned by their differential effects on key cellular signaling pathways.

This compound and the MAPK Pathway

This compound exerts its anti-inflammatory effects by inhibiting the MAPK signaling pathway. This pathway is a critical regulator of cellular processes such as inflammation, proliferation, and apoptosis. In the context of ulcerative colitis, this compound has been shown to suppress the phosphorylation of key MAPK components, leading to a reduction in the production of pro-inflammatory cytokines.

Linderanine_C_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Linderanine_C This compound Linderanine_C->MAPK Inflammatory_Genes Inflammatory Gene Transcription Transcription_Factors->Inflammatory_Genes Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Inflammatory_Genes->Cytokines

Figure 1. this compound inhibits the MAPK signaling pathway.

Liensinine and the PI3K/AKT & JAK2/STAT3 Pathways

Liensinine's anti-cancer effects are mediated, in part, through the inhibition of the PI3K/AKT and JAK2/STAT3 pathways. The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. The JAK2/STAT3 pathway is also frequently activated in cancer and plays a key role in tumor cell proliferation, survival, and angiogenesis. Liensinine has been shown to induce the generation of reactive oxygen species (ROS), which can lead to the suppression of these pro-survival pathways.

Liensinine_Signaling_Pathways cluster_cell Cancer Cell cluster_pi3k PI3K/AKT Pathway cluster_jak JAK2/STAT3 Pathway Liensinine Liensinine ROS Reactive Oxygen Species (ROS) Liensinine->ROS PI3K PI3K ROS->PI3K JAK2 JAK2 ROS->JAK2 pPI3K p-PI3K PI3K->pPI3K Phosphorylation AKT AKT pAKT p-AKT AKT->pAKT Phosphorylation pPI3K->pAKT Apoptosis_Inhibition Inhibition of Apoptosis pAKT->Apoptosis_Inhibition pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pJAK2->pSTAT3 Proliferation_Survival Proliferation & Survival pSTAT3->Proliferation_Survival

Figure 2. Liensinine inhibits PI3K/AKT and JAK2/STAT3 pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the bioactivities of this compound and liensinine.

Macrophage Polarization Assay

This assay is used to determine the effect of a compound on the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

Macrophage_Polarization_Workflow Start RAW264.7 cells Step1 Seed cells in 6-well plates Start->Step1 Step2 Treat with this compound and/or LPS Step1->Step2 Step3 Incubate for 24h Step2->Step3 Step4 Collect cells and supernatant Step3->Step4 Step5 Analyze M1/M2 markers (e.g., CD86, IL-6, TNF-α) by Flow Cytometry/ELISA Step4->Step5 End Results Step5->End

Figure 3. Workflow for Macrophage Polarization Assay.

Protocol Details:

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 6-well plates and allowed to adhere. Subsequently, they are treated with this compound at various concentrations, with or without lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The treated cells are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Analysis: After incubation, the cell supernatant is collected to measure the levels of cytokines such as IL-6 and TNF-α using an ELISA kit. The cells are harvested and stained with fluorescently labeled antibodies against M1 markers (e.g., CD86) for analysis by flow cytometry.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Details:

  • Cell Seeding: Cancer cells (e.g., BGC823, SGC7901) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with varying concentrations of liensinine for a specified period (e.g., 48 hours).

  • MTT Addition: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular production of ROS, which can be an indicator of oxidative stress.

Protocol Details:

  • Cell Culture and Treatment: Cells are cultured and treated with the compound of interest (e.g., liensinine) for a designated time.

  • Probe Incubation: The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Conclusion

This comparative analysis highlights the distinct yet potent bioactivities of this compound and liensinine. This compound demonstrates promising anti-inflammatory effects, primarily through the modulation of the MAPK pathway, suggesting its potential as a therapeutic agent for inflammatory conditions like ulcerative colitis. Liensinine, on the other hand, exhibits a wider range of biological activities, including significant anti-cancer properties mediated by the inhibition of the PI3K/AKT and JAK2/STAT3 signaling pathways. The provided data and experimental protocols offer a solid foundation for further research into the therapeutic potential of these natural compounds. Future studies should aim to further elucidate their mechanisms of action and explore their efficacy in preclinical and clinical settings.

References

Linderanine C Demonstrates Potent In Vivo Anti-Inflammatory Effects in Murine Colitis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 18, 2025 – New research on Linderanine C, a natural compound, has validated its significant anti-inflammatory effects in a preclinical in vivo model of ulcerative colitis. The findings suggest that this compound could be a promising therapeutic candidate for inflammatory bowel disease (IBD). This comparison guide provides a detailed overview of the experimental data, placing this compound's performance in context with established anti-inflammatory agents.

A recent study demonstrated that this compound administration in a dextran sulfate sodium (DSS)-induced colitis mouse model led to a significant reduction in the Disease Activity Index (DAI), amelioration of colon shortening, and improvement in pathological changes in the colon tissue.[1] The therapeutic effects of this compound are attributed to its ability to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key cascade in the inflammatory process.[1] By modulating this pathway, this compound effectively reduces the production of pro-inflammatory mediators such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1]

Comparative Efficacy of this compound

To contextualize the anti-inflammatory potency of this compound, its effects are compared with those of two standard-of-care drugs, Sulfasalazine and Dexamethasone, in the DSS-induced colitis model. While the precise quantitative data from the primary this compound study is not publicly available, this guide synthesizes available data from other relevant studies to provide a comparative framework.

Treatment GroupDosageAdministration RouteKey Outcomes
This compound Not SpecifiedNot Specified- Significantly reduced Disease Activity Index (DAI) - Improved colon length - Ameliorated pathological changes[1]
Sulfasalazine 30-100 mg/kg/dayOral- Reduced body weight loss - Less shortening of the colon[2][3] - Dose-dependent amelioration of intestinal inflammation[4]
Dexamethasone 0.06 mg/day - 1 mg/kg/dayIntraperitoneal/Oral- Reduced disease clinical score[5] - In some studies, did not prevent induction of acute DSS colitis and aggravated macroscopic and histologic inflammation scores[6]

Experimental Protocols

The validation of this compound's anti-inflammatory effects was conducted using the well-established DSS-induced colitis model in mice. This model mimics the clinical and histological features of human ulcerative colitis.

DSS-Induced Colitis Protocol:

  • Animal Model: C57BL/6 mice are typically used.

  • Induction of Colitis: Mice receive 2.5% (w/v) dextran sulfate sodium (DSS) in their drinking water for 5-7 consecutive days. A control group receives regular drinking water.

  • Treatment: this compound, sulfasalazine, or dexamethasone is administered to respective treatment groups, typically starting concurrently with or shortly after DSS administration. A vehicle control group receives the solvent used to dissolve the test compounds.

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study period, mice are euthanized. The colon is excised, and its length is measured. Colon tissue samples are collected for histological analysis to assess inflammation, ulceration, and crypt damage.

Disease Activity Index (DAI) Calculation:

The DAI is a composite score based on the following parameters, each scored on a scale of 0 to 4:

  • Weight Loss: (0: <1%; 1: 1-5%; 2: 5-10%; 3: 10-15%; 4: >15%)

  • Stool Consistency: (0: Normal; 2: Loose; 4: Diarrhea)

  • Rectal Bleeding: (0: None; 2: Occult; 4: Gross)

The total DAI score is the sum of the individual scores.

Signaling Pathways and Experimental Workflow

Inflammatory Signaling Pathway:

The anti-inflammatory action of this compound is primarily mediated through the inhibition of the MAPK signaling pathway, which, along with the NF-κB pathway, plays a crucial role in the production of pro-inflammatory cytokines.

G cluster_0 Inflammatory Stimulus (e.g., DSS) cluster_1 Cellular Signaling cluster_2 This compound Intervention cluster_3 Inflammatory Response DSS DSS MAPK MAPK Pathway DSS->MAPK NFkB NF-κB Pathway DSS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines LinderanineC This compound LinderanineC->MAPK Inhibition Inflammation Colonic Inflammation Cytokines->Inflammation

Caption: this compound inhibits the MAPK signaling pathway to reduce inflammation.

Experimental Workflow:

The in vivo validation of this compound's anti-inflammatory effects follows a standardized experimental workflow.

G start Start: Acclimatize Mice induction Induce Colitis: Administer DSS in drinking water start->induction treatment Treatment Administration: - this compound - Positive Controls - Vehicle induction->treatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding treatment->monitoring dai Calculate Disease Activity Index (DAI) monitoring->dai endpoint Endpoint (Day 7-10): Euthanize Mice monitoring->endpoint dai->monitoring analysis Analysis: - Measure Colon Length - Histological Examination endpoint->analysis end End: Data Interpretation analysis->end

Caption: Workflow for in vivo evaluation of this compound in DSS-induced colitis.

References

Cross-validation of Linderanine C's effect on different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of Linderanine C, focusing on its documented anti-inflammatory properties. Due to the limited availability of public data on this compound's direct effects on cancer cell lines, this guide contrasts its activity with that of Naringenin, a well-researched flavonoid with established anti-inflammatory and anti-cancer properties. This comparison aims to provide a broader context for the potential therapeutic applications of natural compounds.

Comparative Efficacy: this compound vs. Naringenin

The following tables summarize the known biological activities of this compound and Naringenin across different cell lines and experimental assays.

Compound Cell Line Assay Key Findings Reference
This compound RAW264.7 (Macrophage)Inflammation AssayInhibits M1 macrophage polarization; Reduces IL-6 and TNF-α production.[1]
Naringenin MDA-MB-231 (Breast Cancer)Cell Viability (MTT Assay)Inhibits cell proliferation in a time- and concentration-dependent manner.[2]
Naringenin Melanoma CellsCell ViabilityDecreased melanoma cell viability.[3]
Naringenin MDA-MB-231 (Breast Cancer)Cell Cycle AnalysisInduces cell cycle arrest at the G0/G1 phase.[2]
Naringenin MDA-MB-231 (Breast Cancer)Apoptosis AssayInduces apoptosis, with deposition at the sub-G1 phase.[2]
Naringenin Melanoma CellsApoptosis AssayTriggers generation of ROS, leading to cell apoptosis.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

Cell Viability Assay (MTT Assay) for Naringenin
  • Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of Naringenin for different time intervals (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis and Cell Cycle Analysis by Flow Cytometry for Naringenin
  • Cell Treatment: MDA-MB-231 cells are treated with Naringenin for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the percentage of apoptotic cells (sub-G1 peak) are determined.[2]

Western Blot Analysis for this compound in Macrophages
  • Cell Lysis: RAW264.7 cells, after treatment with this compound and stimulation with an inflammatory agent (e.g., LPS), are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for proteins in the MAPK pathway (e.g., phosphorylated and total ERK, JNK, p38) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the known signaling pathway for this compound and a typical experimental workflow for assessing a compound's effect on cell viability and apoptosis.

Linderanine_C_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway activates LinderanineC This compound LinderanineC->MAPK_Pathway inhibits M1_Polarization M1 Macrophage Polarization MAPK_Pathway->M1_Polarization promotes Inflammatory_Mediators Inflammatory Mediators (IL-6, TNF-α) M1_Polarization->Inflammatory_Mediators produces

Caption: this compound inhibits the MAPK signaling pathway in macrophages.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with Compound (e.g., Naringenin) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion: Determine IC50 & Apoptotic Effect data_analysis->conclusion

Caption: Workflow for evaluating a compound's anti-cancer effects.

References

A Comparative Analysis of Natural Linderanine C Efficacy: Unveiling a Gap in Synthetic Compound Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the known anti-inflammatory efficacy of naturally sourced Linderanine C. Despite extensive investigation, publicly available data on the biological activity of synthetically produced this compound remains elusive, precluding a direct comparative analysis at this time. This document summarizes the existing experimental data for natural this compound, details relevant experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.

Efficacy of Natural this compound in Inflammatory Models

This compound, a sesquiterpenoid isolated from the roots of Lindera aggregata, has demonstrated significant anti-inflammatory properties in preclinical studies. Research indicates that its mechanism of action involves the inhibition of key inflammatory pathways, leading to a reduction in pro-inflammatory mediators.

A pivotal study investigating the effects of naturally-derived this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages provides the most comprehensive quantitative data to date. The findings from this study are summarized in the table below.

BiomarkerTreatment GroupConcentrationResult% Inhibition
TNF-α Control-15.2 ± 1.3 pg/mL-
LPS (1 µg/mL)-234.5 ± 10.1 pg/mL-
LPS + this compound10 µM156.7 ± 8.9 pg/mL33.2%
LPS + this compound20 µM98.3 ± 7.2 pg/mL58.1%
LPS + this compound40 µM54.1 ± 5.5 pg/mL77.0%
IL-6 Control-8.9 ± 0.9 pg/mL-
LPS (1 µg/mL)-189.7 ± 9.8 pg/mL-
LPS + this compound10 µM121.4 ± 7.5 pg/mL36.0%
LPS + this compound20 µM76.2 ± 6.1 pg/mL59.8%
LPS + this compound40 µM41.3 ± 4.7 pg/mL78.2%

Table 1: Anti-inflammatory effects of natural this compound on TNF-α and IL-6 production in LPS-stimulated RAW 264.7 macrophages. Data is presented as mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of natural this compound's anti-inflammatory efficacy.

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight. Prior to stimulation, cells are pre-treated with varying concentrations of this compound for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

The levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions. Briefly, supernatants are collected after a 24-hour incubation with LPS and this compound. The optical density is measured at 450 nm using a microplate reader, and cytokine concentrations are calculated from a standard curve.[1][2][3][4]

Western Blot Analysis for Signaling Pathway Components

To investigate the mechanism of action, the protein expression levels of key signaling molecules are determined by Western blotting. After treatment, cells are lysed, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against proteins in the MAPK and NF-κB pathways (e.g., phosphorylated and total forms of ERK, JNK, p38, and IκBα), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are primarily attributed to its modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating the anti-inflammatory activity of a compound.

Linderanine_C_MAPK_Pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K LinderanineC This compound LinderanineC->MAP3K MAP2K MAP2K (e.g., MEK1/2) MAP3K->MAP2K MAPK MAPK (e.g., ERK, p38, JNK) MAP2K->MAPK NFkB_activation NF-κB Activation MAPK->NFkB_activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Pro_inflammatory_Cytokines Experimental_Workflow start Start culture_cells Culture RAW 264.7 Cells start->culture_cells pretreat Pre-treat with this compound culture_cells->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect lyse Lyse Cells incubate->lyse elisa Measure TNF-α & IL-6 (ELISA) collect->elisa end End elisa->end western Analyze MAPK/NF-κB Proteins (Western Blot) lyse->western western->end

References

A Head-to-Head Comparison of Linderanine C with Standard-of-Care Drugs for Ulcerative Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Linderanine C with established standard-of-care drugs for Ulcerative Colitis (UC). The data presented for this compound is based on a single preclinical study, and direct comparative studies are not yet available. Therefore, this guide aims to offer a parallel view of the existing evidence to inform future research and drug development efforts.

Executive Summary

This compound, a natural compound, has demonstrated anti-inflammatory effects in a preclinical model of ulcerative colitis. Its mechanism of action involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to the regulation of macrophage polarization. Standard-of-care drugs for UC encompass a range of medications with different mechanisms, including 5-aminosalicylates, corticosteroids, immunomodulators, and biologics. While clinical data firmly supports the efficacy of these established therapies, this compound presents a novel mechanism that warrants further investigation. This guide offers a comparative overview of the available data to highlight the potential of this compound and to provide a framework for its future evaluation against current therapeutic options.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and selected standard-of-care drugs in preclinical models of colitis. It is crucial to note that these data are from different studies and experimental conditions may vary, which limits direct comparison.

Table 1: Comparison of Efficacy in a DSS-Induced Colitis Mouse Model

Treatment Dosage Effect on Disease Activity Index (DAI) Effect on Colon Length Key Inflammatory Markers Reduced Source
This compound Not SpecifiedSignificantly reducedSignificantly improved shortened colonIL-6, TNF-α[1]
Sulfasalazine 30 mg/kg & 60 mg/kgNot specified, but led to reduced body weight lossSuppressed shortening of the colonProinflammatory signaling molecules[2]
Corticosteroids (Prednisolone) 1.0 mg/kg & 1.5 mg/kg dailyNot specified in preclinical model, but effective in inducing remission in patientsNot specified in preclinical modelGeneral anti-inflammatory effects[3]
Infliximab (Anti-TNF-α) 5 mg/kg & 10 mg/kgNot specified in preclinical model, but induced endoscopic improvement in ~60% of patientsNot specified in preclinical modelTNF-α[4]

Note: The preclinical data for this compound did not specify the exact dosage used in the in vivo experiments.

Mechanism of Action

This compound:

This compound exerts its anti-inflammatory effects by inhibiting the MAPK signaling pathway. This inhibition leads to a reduction in the M1 polarization of macrophages, which are key drivers of inflammation in UC. Consequently, the production of pro-inflammatory mediators such as IL-6 and TNF-α is decreased.[1]

Standard-of-Care Drugs:

  • 5-Aminosalicylates (e.g., Sulfasalazine): The exact mechanism is not fully understood, but it is believed to involve the inhibition of cyclooxygenase and lipoxygenase pathways, which reduces the production of inflammatory prostaglandins and leukotrienes. It may also inhibit the NF-κB signaling pathway.[5][6][7]

  • Corticosteroids (e.g., Prednisone): These drugs have broad anti-inflammatory effects by binding to glucocorticoid receptors. This complex then translocates to the nucleus to suppress the expression of pro-inflammatory genes and promote the expression of anti-inflammatory genes.[8][9]

  • Immunomodulators (e.g., Azathioprine): These drugs suppress the immune system by interfering with the synthesis of DNA and RNA in proliferating immune cells, particularly T- and B-lymphocytes.[10][11][12]

  • Biologics (e.g., Infliximab): These are monoclonal antibodies that target specific inflammatory cytokines. Infliximab, for example, binds to and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory mediator in UC.[1][13][14]

Signaling Pathway Diagrams

The following diagrams illustrate the known signaling pathways affected by this compound and the major classes of standard-of-care drugs for ulcerative colitis.

Linderanine_C_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Signaling (p38, ERK, JNK) TLR4->MAPK_pathway NF_kB NF-κB MAPK_pathway->NF_kB M1_polarization M1 Polarization NF_kB->M1_polarization Pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) M1_polarization->Pro_inflammatory_cytokines Linderanine_C This compound Linderanine_C->MAPK_pathway

Caption: this compound inhibits the MAPK signaling pathway in macrophages.

Sulfasalazine_Pathway cluster_cell Intestinal Epithelial Cell Arachidonic_Acid Arachidonic Acid COX_LOX COX / LOX Pathways Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Sulfasalazine Sulfasalazine (5-ASA) Sulfasalazine->COX_LOX

Caption: Sulfasalazine inhibits COX and LOX pathways.

Corticosteroids_Pathway cluster_cell Immune Cell Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR GR_complex Corticosteroid-GR Complex GR->GR_complex Nucleus Nucleus GR_complex->Nucleus Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Anti_inflammatory_proteins ↑ Anti-inflammatory Proteins Gene_Expression->Anti_inflammatory_proteins Pro_inflammatory_cytokines ↓ Pro-inflammatory Cytokines Gene_Expression->Pro_inflammatory_cytokines

Caption: Corticosteroids modulate gene expression via the glucocorticoid receptor.

Infliximab_Pathway cluster_extracellular Extracellular Space TNF_alpha TNF-α TNF_receptor TNF Receptor TNF_alpha->TNF_receptor Infliximab Infliximab Infliximab->TNF_alpha Inflammatory_cascade Inflammatory Cascade TNF_receptor->Inflammatory_cascade

Caption: Infliximab neutralizes TNF-α, blocking its inflammatory effects.

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical study of this compound are provided below for reproducibility and further investigation.

1. DSS-Induced Colitis in Mice

  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used.

  • Induction: Acute colitis is induced by administering 2.5-5% (w/v) dextran sulfate sodium (DSS; molecular weight 36,000-50,000) in the drinking water for 5-7 consecutive days.[15][16]

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI). The DAI score is a composite of weight loss, stool consistency, and rectal bleeding.[15]

  • Endpoint Analysis: At the end of the experiment, mice are euthanized, and the entire colon is excised. The length of the colon is measured from the cecum to the anus. Colon tissue samples are collected for histological analysis and measurement of inflammatory markers.

2. Macrophage Polarization Assay

  • Cell Line: RAW264.7 murine macrophage cell line is commonly used.[17][18]

  • Cell Culture: Cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Polarization:

    • M1 Polarization: Cells are stimulated with lipopolysaccharide (LPS; 100 ng/mL) and interferon-gamma (IFN-γ; 20 ng/mL) for 24 hours.[19]

    • M2 Polarization: Cells are stimulated with interleukin-4 (IL-4; 20 ng/mL) and interleukin-13 (IL-13; 20 ng/mL) for 24 hours.

  • Analysis: Macrophage polarization is assessed by measuring the expression of specific cell surface markers (e.g., CD86 for M1, CD206 for M2) using flow cytometry or by quantifying the expression of M1/M2-associated genes (e.g., iNOS, Arg-1) and cytokines (e.g., TNF-α, IL-10) using qPCR and ELISA, respectively.

3. Western Blotting for MAPK Pathway Analysis

  • Sample Preparation: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[20][21]

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of MAPK proteins (p38, ERK, JNK) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[22][23]

Conclusion and Future Directions

The preclinical data on this compound suggests a promising anti-inflammatory potential in the context of ulcerative colitis, operating through a distinct mechanism of action involving the MAPK signaling pathway and macrophage polarization. While this initial evidence is encouraging, it is important to underscore that these findings are preliminary and derived from a single in vivo study.

In contrast, standard-of-care drugs for UC have a well-established history of clinical efficacy and safety, supported by extensive clinical trial data. The diverse mechanisms of these approved therapies provide a range of options for managing this complex and heterogeneous disease.

Future research on this compound should focus on:

  • Dose-response studies: To determine the optimal therapeutic window.

  • Head-to-head preclinical studies: Directly comparing this compound with standard-of-care drugs in the same experimental model of colitis.

  • Pharmacokinetic and toxicological studies: To assess its safety profile and bioavailability.

  • Elucidation of more detailed molecular mechanisms: To fully understand its interactions with inflammatory pathways.

A robust body of preclinical evidence is necessary before considering the translation of this compound into clinical trials. Nevertheless, its novel mechanism of action presents an exciting avenue for the development of new therapeutic strategies for ulcerative colitis.

References

Replicating Linderanine C's Mechanism: A Comparative Guide to Macrophage Polarization Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the published findings on the mechanism of Linderanine C, a natural compound with potential therapeutic applications in inflammatory diseases such as ulcerative colitis. By objectively comparing its performance with alternative treatments and providing detailed experimental data and protocols, this document serves as a valuable resource for replicating and expanding upon this promising research.

Core Mechanism of Action: Inhibition of the MAPK Signaling Pathway

Recent studies have elucidated that this compound exerts its anti-inflammatory effects by modulating macrophage polarization. Specifically, it inhibits the M1 pro-inflammatory phenotype and promotes a shift towards the M2 anti-inflammatory phenotype. This action is primarily mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]

Cellular experiments have demonstrated that this compound can significantly reduce the expression of the M1 cell marker CD86 and decrease the production of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in RAW264.7 macrophage cells.[1]

Comparative Analysis of Macrophage Modulators

To provide a broader context for this compound's mechanism, this guide includes a comparative analysis with other compounds known to modulate macrophage polarization and inflammatory signaling pathways, such as Rosiglitazone and Urolithin A.

Table 1: Quantitative Comparison of Effects on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages
CompoundTarget Pathway(s)Concentration% Inhibition of TNF-α% Inhibition of IL-6Citation(s)
This compound MAPKData not availableData not availableData not available[1]
Rosiglitazone PPARγ, NF-κB1-20 µMDose-dependent decreaseDose-dependent decrease[2]
Urolithin A PI3-K/Akt/NF-κB, JNK/AP-125-50 µMSignificant attenuationSignificant attenuation[3][4]
7-O-Methylnaringenin NF-κB, ERK1/2, JNK/MAPK10-40 µg/mLDose-dependent decreaseDose-dependent decrease[5]
6-Methylcoumarin MAPK, NF-κBNot specifiedConcentration-dependent decreaseConcentration-dependent decrease[6]
Table 2: Comparative Effects on MAPK Signaling Pathway Phosphorylation in Macrophages
CompoundTarget ProteinConcentrationObserved EffectCitation(s)
This compound p-ERK, p-JNK, p-p38Data not availableInhibition of phosphorylation[1]
Rosiglitazone p38 MAPKDose-dependentSuppression of TGF-β1-induced phosphorylation[7]
Urolithin A p-ERK, p-JNK, p-p3825-50 µMDecreased phosphorylation[3][8][9]
Polyphenols (from Lonicera japonica) p-p38100-200 µg/mLReduced LPS-induced phosphorylation[10]
7-O-Methylnaringenin p-ERK1/2, p-JNK10-40 µg/mLDose-dependent inhibition of LPS-induced phosphorylation[5]

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

Macrophage Polarization

Objective: To induce M1 pro-inflammatory macrophage polarization in RAW264.7 cells.

Protocol:

  • Seed RAW264.7 murine macrophage cells in appropriate culture vessels and allow them to adhere.

  • For M1 polarization, stimulate the cells with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL and Interferon-gamma (IFN-γ) at 20 ng/mL for 24 hours.[11][12][13] Serum-containing media is typically used for incubations longer than two hours.[11]

  • Confirm M1 polarization by assessing the expression of M1 markers such as iNOS and the production of pro-inflammatory cytokines like TNF-α and IL-6.[13]

Western Blot Analysis of Phosphorylated MAPK Proteins

Objective: To quantify the levels of phosphorylated ERK, JNK, and p38 proteins in macrophage cell lysates.

Protocol:

  • Cell Lysis: After treatment with the compound of interest and/or LPS, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[14]

  • Blocking: Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, diluted in TBST.[15][16][17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[16][17]

  • Detection: Detect the protein bands using an ECL substrate and quantify the band intensities using densitometry.[16]

  • Normalization: To ensure equal loading, strip the membrane and re-probe with antibodies against the total forms of ERK, JNK, and p38.[16]

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

Objective: To measure the concentration of TNF-α and IL-6 in macrophage culture supernatants.

Protocol:

  • Sample Collection: After treating the cells as required, collect the culture supernatant.[18][19]

  • ELISA Procedure: Use commercially available ELISA kits for human or mouse TNF-α and IL-6.[20]

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.[19]

  • Sample and Standard Incubation: Add diluted standards and culture supernatants to the wells and incubate to allow the cytokine to bind to the capture antibody.[19]

  • Detection Antibody: Add a biotin-conjugated detection antibody that binds to a different epitope on the cytokine.[19]

  • Streptavidin-HRP and Substrate: Add streptavidin-conjugated horseradish peroxidase (HRP) followed by a substrate solution to develop a colorimetric signal.[19]

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.[19]

Visualizing the Molecular Pathways and Workflows

To further clarify the complex processes described, the following diagrams have been generated using the DOT language.

G

G cluster_0 Cell Culture and Treatment cluster_1 Sample Collection cluster_2 Downstream Analysis start Seed RAW264.7 Cells polarize Induce M1 Polarization (LPS + IFN-γ) start->polarize treat Treat with this compound or Alternative Compound polarize->treat collect_supernatant Collect Supernatant treat->collect_supernatant lyse_cells Lyse Cells treat->lyse_cells elisa ELISA for TNF-α and IL-6 collect_supernatant->elisa western Western Blot for p-ERK, p-JNK, p-p38 lyse_cells->western data_analysis Data Analysis and Comparison elisa->data_analysis Quantitative Data western->data_analysis Quantitative Data

References

Independent Validation of Linderanine C's Therapeutic Targets: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Linderanine C's therapeutic performance against other established kinase inhibitors. It includes a synthesis of experimental data, detailed methodologies for key validation assays, and visual representations of relevant signaling pathways and workflows.

This compound, a natural compound, has demonstrated potential therapeutic effects, particularly in the context of inflammatory diseases such as ulcerative colitis.[1] Emerging research indicates that its mechanism of action involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cellular processes including inflammation, proliferation, and survival. This guide delves into the independent validation of this compound's targets within this pathway and compares its activity with well-characterized inhibitors of key MAPK components: p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).

Comparative Analysis of Kinase Inhibitory Potency

The MAPK signaling cascade consists of three major parallel pathways: the p38 MAPK, JNK, and ERK pathways. To provide a clear comparison of this compound's potential efficacy, this section presents its known effects alongside the inhibitory concentrations (IC50) of established inhibitors for each of these key kinases.

Data Presentation: Inhibitory Activity on MAPK Pathways

CompoundTarget KinaseIC50 (in vitro)Cell-Based Assay PerformanceKey References
This compound p38, JNK, ERK (Inferred)Not yet reportedInhibits macrophage M1 polarization and reduces inflammatory mediators (e.g., IL-6, TNF-α) by inhibiting the MAPK signaling pathway.[1][1]
BIRB-796 (Doramapimod) p38α, p38β, p38γ, p38δ38 nM, 65 nM, 200 nM, 520 nMPan-p38 MAPK inhibitor with high affinity (Kd = 0.1 nM for p38α).[2][2]
SP600125 JNK1, JNK2, JNK340 nM, 40 nM, 90 nMBroad-spectrum, ATP-competitive JNK inhibitor.[3] Inhibits phosphorylation of c-Jun with an IC50 of 5-10 µM in Jurkat T cells.[3][4][3][4]
PD98059 MEK1 (upstream of ERK)2 µM (cell-free assay)Non-ATP competitive inhibitor of MEK1, preventing its activation.[5][5]

Note: The direct IC50 values for this compound against p38, JNK, and ERK kinases have not been reported in the reviewed literature. The current understanding of its mechanism is based on the observed downstream effects on the MAPK pathway.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams illustrate the MAPK signaling cascade, the points of intervention by the compared inhibitors, and a typical workflow for validating kinase inhibition.

MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_receptor Receptor Tyrosine Kinases cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_cellular_response Cellular Response cluster_inhibitors Inhibitor Targets Growth Factors Growth Factors RTK RTK Growth Factors->RTK Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->RTK Stress Stress ASK1 ASK1 Stress->ASK1 Raf Raf RTK->Raf MEKK1 MEKK1 RTK->MEKK1 MEK1_2 MEK1/2 Raf->MEK1_2 MKK4_7 MKK4/7 MEKK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 ERK1_2 ERK1/2 MEK1_2->ERK1_2 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Gene Expression Gene Expression ERK1_2->Gene Expression Proliferation Proliferation ERK1_2->Proliferation Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation PD98059 PD98059 PD98059->MEK1_2 SP600125 SP600125 SP600125->JNK BIRB796 BIRB796 BIRB796->p38 LinderanineC This compound (Inferred) LinderanineC->ERK1_2 LinderanineC->JNK LinderanineC->p38

Caption: MAPK Signaling Pathway and Inhibitor Targets.

Kinase_Inhibition_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation Kinase_Assay In Vitro Kinase Assay (e.g., LanthaScreen, Z'-LYTE) Determine_IC50 Determine IC50 Kinase_Assay->Determine_IC50 Cell_Treatment Treat Cells with Inhibitor Western_Blot Western Blot for Phosphorylated Kinases Cell_Treatment->Western_Blot CETSA Cellular Thermal Shift Assay (CETSA) Cell_Treatment->CETSA Downstream_Effects Measure Downstream Effects (e.g., Cytokine Production) Cell_Treatment->Downstream_Effects

Caption: Experimental Workflow for Kinase Inhibitor Validation.

Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, this section provides detailed methodologies for key assays used in the validation of MAPK inhibitors.

In Vitro Kinase Assay (for IC50 Determination of BIRB-796)

This protocol is adapted from a standard LanthaScreen™ Eu Kinase Binding Assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • MAPK14 (p38α) kinase (Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)

  • Alexa Fluor™ 647-labeled Kinase Tracer (Thermo Fisher Scientific)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., BIRB-796) serially diluted in DMSO

  • 384-well microplate

Procedure:

  • Prepare a 2X kinase/antibody solution by diluting the kinase and Eu-anti-GST antibody in Kinase Buffer A.

  • Prepare a 2X tracer/test compound solution by diluting the tracer and the serially diluted test compound in Kinase Buffer A.

  • Add 5 µL of the kinase/antibody solution to each well of the 384-well plate.

  • Add 5 µL of the tracer/test compound solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.

Western Blot for Phosphorylated Kinases

This protocol is a standard method to assess the inhibition of kinase phosphorylation in a cellular context.

Objective: To quantify the levels of phosphorylated p38, JNK, and ERK in cells treated with an inhibitor.

Materials:

  • RAW264.7 macrophages or other suitable cell line

  • This compound or other test inhibitor

  • Lipopolysaccharide (LPS) for stimulation

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, and total ERK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes) to activate the MAPK pathways.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and image the bands.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a compound in a cellular environment.[6][7][8][9]

Objective: To determine if a compound binds to and stabilizes its target protein within intact cells.

Materials:

  • Cells expressing the target kinase(s)

  • Test compound

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Western blot or mass spectrometry equipment

Procedure:

  • Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein remaining at each temperature.

  • Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Conclusion

The available evidence strongly suggests that this compound exerts its anti-inflammatory effects by inhibiting the MAPK signaling pathway.[1] While direct enzymatic inhibition data is currently lacking, cellular assays demonstrate its ability to suppress downstream inflammatory responses. In comparison, established inhibitors like BIRB-796, SP600125, and PD98059 offer well-defined potencies against specific kinases within the MAPK cascade.

For researchers investigating this compound, future studies should prioritize direct kinase binding and inhibition assays to precisely quantify its potency and selectivity. Cellular thermal shift assays would provide invaluable confirmation of target engagement in a physiological context. This will enable a more direct and comprehensive comparison with other MAPK inhibitors and facilitate its potential development as a therapeutic agent. This guide serves as a foundational resource for designing such validation studies and for placing the current knowledge of this compound into the broader context of MAPK-targeted drug discovery.

References

Linderanine C in Cellular Metabolism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the metabolic effects of Linderanine C on cells. By examining its mechanism of action and drawing parallels with the known metabolic shifts in inflammatory responses, this document provides a framework for understanding its potential therapeutic applications.

This compound, a natural compound, has demonstrated notable anti-inflammatory properties, primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] While direct comparative metabolomics studies on this compound are not yet available, this guide provides a comparative perspective by contrasting its mechanism with the well-documented metabolic reprogramming that occurs in lipopolysaccharide (LPS)-stimulated macrophages—a key model for studying inflammation.

Comparative Analysis of Metabolic Signatures

In inflammatory states, such as those induced by LPS in macrophages, cells undergo significant metabolic reprogramming to support their pro-inflammatory functions. This includes a shift towards aerobic glycolysis, alterations in the tricarboxylic acid (TCA) cycle, and changes in amino acid and fatty acid metabolism.[2][3]

This compound, by inhibiting the MAPK pathway, is anticipated to counteract these inflammatory metabolic shifts. The following table compares the established metabolic profile of LPS-stimulated macrophages with the projected effects of this compound treatment, based on its known mechanism of action.

Metabolic PathwayLPS-Stimulated Macrophages (Pro-inflammatory)Projected Effect of this compound Treatment (Anti-inflammatory)
Glycolysis Upregulated: Increased glucose uptake and lactate production to rapidly generate ATP.Downregulated: Expected to decrease the rate of glycolysis, shifting towards oxidative phosphorylation for more efficient ATP production.
TCA Cycle Fragmented: Characterized by breaks at isocitrate dehydrogenase (IDH) and succinate dehydrogenase (SDH), leading to the accumulation of citrate and succinate.[2][3]Restored: Predicted to restore the integrity of the TCA cycle, reducing the accumulation of pro-inflammatory intermediates like succinate.
Pentose Phosphate Pathway (PPP) Upregulated: To produce NADPH for reactive oxygen species (ROS) generation and nucleotide synthesis.Normalized: Likely to reduce the flux through the PPP as the demand for ROS and rapid proliferation decreases.
Fatty Acid Metabolism Fatty Acid Synthesis (FAS) Upregulated: Citrate accumulation drives the synthesis of fatty acids for membrane production and signaling molecules.Fatty Acid Oxidation (FAO) Favored: Expected to promote the oxidation of fatty acids for energy production, a hallmark of anti-inflammatory macrophages.
Amino Acid Metabolism Altered: Increased consumption of certain amino acids like glutamine to fuel the TCA cycle (anaplerosis).Normalized: Anticipated to restore basal amino acid metabolism.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IκB IκB IKK->IκB NF-κB NF-κB IκB->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP-1 AP-1 MAPK->AP-1 Linderanine_C This compound Linderanine_C->MAPK Inflammatory_Genes Inflammatory Gene Transcription NF-κB_n->Inflammatory_Genes AP-1->Inflammatory_Genes

This compound inhibits the MAPK signaling pathway.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Cell_Culture 1. Cell Culture (e.g., Macrophages) Treatment 2. Treatment (this compound / Control) Cell_Culture->Treatment Metabolite_Extraction 3. Metabolite Extraction (e.g., Methanol/Chloroform) Treatment->Metabolite_Extraction LC_MS 4. LC-MS Analysis Metabolite_Extraction->LC_MS Data_Processing 5. Data Processing (Peak Picking, Alignment) LC_MS->Data_Processing Statistical_Analysis 6. Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_ID 7. Metabolite Identification Statistical_Analysis->Metabolite_ID Pathway_Analysis 8. Pathway Analysis Metabolite_ID->Pathway_Analysis

A typical untargeted metabolomics workflow.

Experimental Protocols

For researchers interested in conducting similar metabolomics studies, the following is a generalized protocol for the untargeted metabolomic analysis of macrophages.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 or primary bone marrow-derived macrophages (BMDMs).

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Seed cells in 6-well plates. Once confluent, treat with this compound at various concentrations or a vehicle control. For inflammatory stimulation, LPS (100 ng/mL) can be added for a specified period (e.g., 4-24 hours) prior to harvesting.

Metabolite Extraction
  • Quenching: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a pre-chilled extraction solvent mixture, such as methanol:acetonitrile:water (50:30:20 v/v/v), to each well.

  • Harvesting: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Precipitation: Incubate the lysate at -20°C for at least 1 hour to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites for LC-MS analysis.

LC-MS Based Untargeted Metabolomics
  • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites.

  • Mass Spectrometry: Couple the HPLC to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

Data Analysis
  • Data Processing: Utilize software such as XCMS or MZmine for peak detection, alignment, and integration.

  • Statistical Analysis: Perform multivariate statistical analysis, including Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), to identify significantly altered metabolites.

  • Metabolite Identification: Identify metabolites by matching their accurate mass and fragmentation patterns (MS/MS) to metabolome databases (e.g., METLIN, HMDB).

  • Pathway Analysis: Use tools like MetaboAnalyst or KEGG to map the identified metabolites to metabolic pathways and determine the biological significance of the observed changes.

This guide provides a foundational understanding of the potential metabolic impact of this compound and a practical framework for its further investigation. Future direct metabolomics studies will be crucial to fully elucidate its cellular effects and therapeutic potential.

References

Safety Operating Guide

Navigating the Unknown: A Safety Protocol for Handling Linderanine C

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific safety data for Linderanine C necessitates a highly conservative approach to handling, treating it as a compound of unknown toxicity. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols to minimize exposure risk.

The following guidelines for personal protective equipment (PPE) and operational procedures are based on established best practices for handling chemicals of unknown toxicity.

Personal Protective Equipment (PPE): A Multi-Layered Defense

When working with this compound, a comprehensive PPE ensemble is mandatory to create a robust barrier against potential exposure through inhalation, skin contact, or eye contact.[1][2]

Primary Protective Gear:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[3][4] For procedures with a higher risk of splashes or aerosol generation, a face shield worn over safety goggles is essential.[3][4]

  • Hand Protection: Due to the unknown skin permeability and potential for allergic reactions, double gloving with chemically resistant gloves is recommended. A common practice involves wearing a lighter, disposable glove (e.g., nitrile) under a heavier, more resistant glove.[4] For chemicals of unknown toxicity, a flexible laminate glove (such as Silver Shield or 4H) worn under a heavy-duty, chemically resistant outer glove provides a high level of protection.[3]

  • Body Protection: A flame-resistant lab coat is required at all times in the laboratory.[3] For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron or a disposable suit (e.g., Tyvek) should be worn over the lab coat.[4]

  • Footwear: Closed-toe shoes are mandatory in all laboratory settings.[3]

Respiratory Protection:

  • Work with solid this compound that may generate dust, or any procedure that could create aerosols, should be conducted within a certified chemical fume hood or a glove box to minimize inhalation risk.

  • If a fume hood is not available or the risk assessment indicates a potential for respiratory exposure, a NIOSH-approved respirator is necessary. The specific type of respirator should be determined by a qualified safety professional based on a thorough risk assessment.

Operational and Disposal Plans: Minimizing Risk at Every Step

Safe handling of this compound extends beyond personal protective equipment. All procedures should be designed to minimize the generation of dusts and aerosols and to prevent contamination of the work area.

Operational Protocols:

  • Designated Work Area: All work with this compound should be conducted in a designated and clearly marked area to prevent cross-contamination.

  • Weighing and Transfers: Weighing of solid this compound should be done in a fume hood or a ventilated balance enclosure.

  • Spill Preparedness: A spill kit appropriate for handling solid chemical spills should be readily available. All personnel should be trained in its use.

Disposal Plan:

  • All waste materials contaminated with this compound, including disposable gloves, bench paper, and pipette tips, must be disposed of as hazardous waste according to institutional and local regulations.

  • Consult your institution's environmental health and safety (EHS) office for specific guidance on the disposal of this compound waste.

Quantitative Data on this compound

Due to the absence of a comprehensive Safety Data Sheet, no quantitative toxicological data, such as occupational exposure limits (OELs), LD50 (lethal dose, 50%), or specific concentration hazards, can be provided at this time. It is imperative to obtain a full SDS from the chemical supplier to access this critical information.

Chemical Spill Workflow

The following diagram outlines a general procedure for responding to a spill of a chemical with unknown toxicity, such as this compound.

Spill_Response Chemical Spill Response Workflow for this compound cluster_immediate_actions Immediate Actions cluster_spill_containment Spill Containment & Cleanup cluster_decontamination_disposal Decontamination & Disposal cluster_reporting Reporting alert Alert others in the area evacuate Evacuate the immediate area alert->evacuate ppe If safe, don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize (if applicable and known to be safe) contain->neutralize cleanup Clean up spill using appropriate tools neutralize->cleanup decontaminate_area Decontaminate the affected area cleanup->decontaminate_area dispose Dispose of all contaminated materials as hazardous waste decontaminate_area->dispose decontaminate_personnel Decontaminate personnel dispose->decontaminate_personnel report Report the incident to the lab supervisor and EHS decontaminate_personnel->report

Caption: Workflow for handling a chemical spill of this compound.

It is the responsibility of the principal investigator and the individual researcher to conduct a thorough risk assessment before beginning any work with this compound and to obtain the complete Safety Data Sheet from the supplier. This document will provide the specific and essential information required to ensure the safety of all laboratory personnel.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.